5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
Properties
IUPAC Name |
5-benzyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c21-16-17-15-14(18-19-16)12-8-4-5-9-13(12)20(15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWAFGJNLNZSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NNC(=S)N=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold of 5H-triazino[5,6-b]indole is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[1][2][3][4] The introduction of a benzyl group at the N5 position and a thiol at C3 modulates the molecule's steric and electronic properties, potentially influencing its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms and intermolecular interactions within the crystalline solid is paramount for rational drug design and development. This guide provides a comprehensive technical overview of the methodologies employed to determine the crystal structure of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, from synthesis and crystallization to single-crystal X-ray diffraction analysis and structural interpretation.
Introduction: The Significance of Crystal Structure in Drug Discovery
The solid-state structure of an active pharmaceutical ingredient (API) dictates its physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (XRD) is an unparalleled analytical technique that provides definitive insights into the three-dimensional atomic and molecular structure of crystalline materials.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can precisely determine bond lengths, bond angles, and the overall molecular conformation.[5][7] This detailed structural information is crucial for understanding structure-activity relationships (SAR) and for designing molecules with improved efficacy and safety profiles. For a molecule like 5-benzyl-5H-triazino[5,6-b]indole-3-thiol (PubChem CID: 695347), elucidating its crystal structure would provide invaluable information for the development of novel therapeutics.[8]
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.
Synthesis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
The synthesis of the title compound can be achieved through a multi-step process, drawing upon established methodologies for related triazino[5,6-b]indole derivatives.[4][9] A common synthetic route involves the cyclization of an isatin 3-thiosemicarbazone precursor.
Proposed Synthetic Pathway:
-
N-Benzylation of Isatin: Isatin is reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) to yield 1-benzylisatin.
-
Formation of Thiosemicarbazone: 1-benzylisatin is then condensed with thiosemicarbazide in an acidic medium (e.g., acetic acid in ethanol) to form 1-benzylisatin 3-thiosemicarbazone.
-
Oxidative Cyclization: The final step involves the oxidative cyclization of the thiosemicarbazone intermediate. This can be achieved using an oxidizing agent like ferric chloride (FeCl₃) in an appropriate solvent to yield 5-benzyl-5H-triazino[5,6-b]indole-3-thiol.
The purity of the synthesized compound is critical for successful crystallization and should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]
Growing X-ray Quality Single Crystals
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several factors influence the crystallization process, including solvent choice, temperature, and the rate of supersaturation.[12]
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is often ideal.[12]
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids as they slowly mix.[12]
For 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, a systematic screening of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) and techniques is recommended to identify the optimal conditions for crystal growth.
Single-Crystal X-ray Diffraction: Deciphering the Atomic Arrangement
Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[6][13] This powerful technique allows for the precise determination of the three-dimensional arrangement of atoms within the crystal lattice.[5][7]
Experimental Workflow
The process of single-crystal X-ray diffraction analysis can be broken down into several key steps:
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction intensities.
-
Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The refined structure provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Interpreting the Crystallographic Data
The output of a successful single-crystal X-ray diffraction experiment is a set of crystallographic data that describes the crystal structure in detail.
Table 1: Representative Crystallographic Data for a Triazinoindole Derivative
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂N₄S |
| Formula Weight | 292.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Note: The values in this table are placeholders and would be determined experimentally.
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| S1-C3 | Value | N2-C3-N4 | Value |
| N5-C10a | Value | C4a-N5-C10a | Value |
| N5-CH₂ | Value | C10a-N5-CH₂ | Value |
| C-C (benzyl) | Value |
Note: The values in this table are placeholders and would be determined experimentally.
Structural Insights and Implications for Drug Design
The crystal structure of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol would reveal key structural features that are critical for its biological activity.
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An In-depth Technical Guide to the Tautomerism of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
This guide provides a comprehensive exploration of the tautomeric phenomena exhibited by 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] The discussion is tailored for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structural dynamics at play and the advanced methodologies required for their elucidation. We will move beyond mere procedural descriptions to explain the fundamental causality behind experimental design, ensuring a robust and self-validating analytical approach.
Foundational Principles: Tautomerism in Heterocyclic Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical concept in organic chemistry, profoundly influencing the physicochemical and biological properties of a molecule.[4] In heterocyclic chemistry, prototropic tautomerism—involving the migration of a proton—is particularly prevalent. For the 5-benzyl-5H-triazino[5,6-b]indole-3-thiol scaffold, two primary forms of tautomerism are of significant interest: thione-thiol and lactam-lactim (a form of amide-imidic acid tautomerism).[5][6] The position of this equilibrium can be dramatically influenced by the molecular environment, including solvent polarity, pH, and temperature, thereby affecting properties like receptor binding affinity, membrane permeability, and metabolic stability.[7]
Potential Tautomeric Forms of the Core Moiety
The molecular architecture of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol allows for the existence of several potential tautomers. The most significant equilibrium is the thione-thiol tautomerism involving the C3 position and the adjacent nitrogen atoms of the triazine ring. The primary tautomers under consideration are the 3-thiol form and the 3-thione form, where the proton migrates from the sulfur atom to a ring nitrogen. The PubChem database, for instance, lists the thione form as the primary IUPAC name, suggesting its prevalence or thermodynamic stability.[8]
-
Thiol Form (A): 5-benzyl-5H-triazino[5,6-b]indole-3-thiol. This form contains a C=N double bond within the triazine ring and an exocyclic C-SH single bond.
-
Thione Forms (B and C): The proton from the thiol group can migrate to either the N2 or N4 position of the triazine ring. The most commonly depicted is the N2 protonated form, 5-benzyl-2H-[4][9][10]triazino[5,6-b]indole-3-thione.[8] This structure features an exocyclic C=S double bond (thione) and an N-H bond within the triazine ring, which can be considered a thioamide or lactam-like functionality.
The interplay between these forms is critical, as they present different hydrogen bond donor/acceptor patterns, molecular shapes, and electronic distributions.
Caption: Primary thione-thiol tautomeric equilibrium.
Experimental Elucidation of Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR spectroscopy is arguably the most powerful technique for studying tautomeric equilibria in solution because it allows for the direct, non-invasive observation of the different species present without shifting the equilibrium.[4][11] The chemical shifts of protons and carbons are exquisitely sensitive to their local electronic environment, which differs significantly between thione and thiol forms.[12]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Prepare separate samples in solvents of varying polarity to assess environmental effects on the equilibrium.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. Look for distinct signals corresponding to the S-H proton (typically a broad singlet in the 3-5 ppm range for thiols) or the N-H proton (often a broader singlet in the 7-13 ppm range for thioamides).[13]
-
Integrate the signals corresponding to unique protons in each tautomer to determine their relative populations.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. The chemical shift of the C3 carbon is a key diagnostic marker. A C-S bond (thiol form) typically resonates in the 110-140 ppm range, whereas a C=S bond (thione form) is significantly deshielded and appears much further downfield, often in the 180-210 ppm range.
-
-
Temperature Variance Study: Record spectra at different temperatures (e.g., 25°C, 50°C, 75°C). Changes in the relative integrals of tautomer-specific peaks will allow for the calculation of thermodynamic parameters (ΔH°, ΔS°) of the equilibrium.
Data Interpretation: The presence of a single set of averaged signals may indicate a rapid equilibrium on the NMR timescale. In such cases, lowering the temperature can sometimes "freeze out" the individual tautomers. Conversely, two distinct sets of signals confirm slow exchange and allow for direct quantification.[12]
| Parameter | Expected for Thiol Form (A) | Expected for Thione Form (B) |
| ¹H Signal | S-H proton (broad, ~3-5 ppm) | N-H proton (broad, ~7-13 ppm) |
| ¹³C Signal (C3) | ~110-140 ppm | ~180-210 ppm |
Table 1: Predicted diagnostic NMR chemical shifts for tautomeric forms.
UV-Vis Spectroscopy
Causality & Rationale: The electronic structure and extent of π-conjugation differ between tautomers, leading to distinct electronic transitions that can be observed by UV-Vis spectroscopy.[14] The thione form, with its C=S chromophore, often exhibits a characteristic n→π* transition at longer wavelengths compared to the thiol form. This technique is particularly effective for studying how solvent polarity influences the tautomeric equilibrium.[5][15]
Experimental Protocol: Solvatochromic Study
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent like dioxane or acetonitrile.
-
Serial Dilutions: Prepare a series of solutions of identical concentration (~10⁻⁵ M) in a range of solvents with varying polarity and hydrogen-bonding capabilities (e.g., hexane, chloroform, ethanol, water).[5]
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm.
-
Data Analysis: Compare the absorption maxima (λ_max) and the overall spectral shape across the different solvents. A significant shift in λ_max or the appearance of new absorption bands is indicative of a shift in the tautomeric equilibrium.[14][16]
Data Interpretation: Generally, the more polar thione tautomer is preferentially stabilized in more polar solvents, leading to a shift in the equilibrium towards this form.[5] This would be observed as an increase in the intensity of the absorption band corresponding to the thione tautomer as solvent polarity increases.
| Solvent | Polarity (Dielectric Const.) | Predicted Predominant Tautomer | Expected λ_max Shift |
| Hexane | 1.9 | Thiol | Shorter Wavelength |
| Chloroform | 4.8 | Intermediate | - |
| Ethanol | 24.5 | Thione | Longer Wavelength |
| Water | 80.1 | Thione | Longer Wavelength |
Table 2: Predicted solvent effects on tautomeric equilibrium.
X-ray Crystallography
Causality & Rationale: Single-crystal X-ray diffraction provides the definitive, atomic-resolution structure of a molecule in the solid state.[17] This method is the gold standard for identifying which tautomer is energetically preferred in the crystal lattice. While not representative of the solution-phase equilibrium, it provides a crucial structural anchor and reveals intermolecular interactions, such as hydrogen bonding, that stabilize a particular form.[18]
Experimental Protocol: Single Crystal Growth and Diffraction
-
Crystallization: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.[19]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[20]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and the exact positions of all atoms, including the proton .
Data Interpretation: The refined structure will unambiguously show whether the proton resides on the sulfur atom (thiol) or a nitrogen atom (thione). Analysis of bond lengths is key: a C3-S distance of ~1.75 Å indicates a single bond (thiol), while a distance of ~1.68 Å is characteristic of a C=S double bond (thione).
Computational Analysis
Causality & Rationale: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for complementing experimental data.[9][21] These methods can predict the relative thermodynamic stabilities of all possible tautomers in the gas phase and in solution (using continuum solvent models).[7][22] This provides a theoretical framework for understanding the experimental observations and predicting tautomeric preferences in different environments.
Caption: Integrated workflow for tautomer analysis.
Computational Protocol: DFT Calculations
-
Structure Generation: Build 3D structures for all plausible tautomers (e.g., Thiol A, Thione B).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This should be done for the gas phase and for each solvent of interest using a continuum model like the Polarizable Continuum Model (PCM).[9]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Energy Comparison: Compare the final electronic energies, including thermal corrections, to determine the relative stability of the tautomers. The tautomer with the lowest energy is the most stable.
Data Interpretation: The calculated energy difference (ΔE or ΔG) between tautomers can be used to predict the equilibrium constant (K_T_). These theoretical predictions should be compared directly with the quantitative results from NMR and the qualitative trends from UV-Vis spectroscopy to build a cohesive and validated conclusion.
Conclusion and Implications
The tautomeric state of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol is not a static feature but a dynamic equilibrium governed by its environment. A rigorous investigation combining high-resolution NMR spectroscopy, solvatochromic UV-Vis analysis, definitive solid-state X-ray crystallography, and predictive computational modeling is essential for a complete understanding. The elucidation of the predominant tautomeric form is of paramount importance in drug development, as it dictates the key intermolecular interactions responsible for biological activity. Misidentification of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts.[22] This guide provides the foundational logic and a validated workflow for researchers to confidently characterize this and similar heterocyclic systems.
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Triazino[5,6-b]indole Derivatives
Executive Summary
The triazino[5,6-b]indole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the known and potential biological targets of triazino[5,6-b]indole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, with a primary focus on their anticancer, antiviral, antiprotozoal, and antimalarial properties. This guide will further provide detailed experimental protocols for target identification and validation, alongside a curated summary of reported inhibitory activities, to empower and accelerate future drug discovery efforts centered on this versatile chemical scaffold.
The Triazino[5,6-b]indole Scaffold: A Gateway to Diverse Bioactivity
The fusion of a triazine ring with an indole nucleus creates the triazino[5,6-b]indole core, a planar, electron-rich system amenable to a wide range of chemical modifications. This structural versatility allows for the fine-tuning of physicochemical properties and the optimization of interactions with various biological macromolecules. The indole moiety, a common pharmacophore in numerous natural products and synthetic drugs, often contributes to interactions with protein targets through hydrogen bonding and π-stacking. The triazine ring, with its nitrogen atoms, can also participate in hydrogen bonding and coordination with metal ions, further expanding the potential target landscape.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Triazino[5,6-b]indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.
Iron Chelation: Starving Cancer Cells of a Vital Nutrient
Cancer cells exhibit an increased demand for iron compared to their healthy counterparts, a phenomenon known as iron addiction. This dependency makes iron chelation a compelling strategy for cancer therapy.[1] Certain triazino[5,6-b]indole derivatives have been designed as potent iron chelators, leading to the selective induction of apoptosis in cancer cells.
One notable derivative, compound 3k , has been shown to selectively bind to ferrous ions (Fe²⁺), disrupting iron homeostasis within cancer cells.[1][2] This disruption triggers a cascade of events, including cell cycle arrest at the G1 phase and the induction of apoptosis through the mitochondrial pathway, as evidenced by the modulation of Bcl-2 family proteins and the activation of caspases.[1][2]
This protocol outlines a method to assess the iron-binding properties of triazino[5,6-b]indole derivatives.
-
Reagent Preparation:
-
Prepare a stock solution of the triazino[5,6-b]indole derivative in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of FeCl₂ and FeCl₃ in an appropriate buffer (e.g., HEPES buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of the triazino[5,6-b]indole derivative to each well.
-
Add increasing concentrations of either FeCl₂ or FeCl₃ to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for complex formation.
-
Measure the absorbance of the solutions at various wavelengths using a UV-Vis spectrophotometer to detect shifts in the spectral properties upon iron binding.
-
-
Data Analysis:
-
Analyze the changes in the absorption spectra to determine the stoichiometry and affinity of the derivative for ferrous and ferric ions.
-
Kinase Inhibition: Disrupting Oncogenic Signaling Cascades
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Triazino[5,6-b]indole derivatives have been identified as inhibitors of several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and the PI3K/Akt/mTOR pathway.[3]
-
EGFR Inhibition: Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation. Certain triazino[5,6-b]indole derivatives have been designed to target the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.
-
CDK2 Inhibition: CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of key components like PI3K and mTOR can effectively block tumor progression.
This protocol provides a general framework for assessing the inhibitory activity of triazino[5,6-b]indole derivatives against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase (e.g., EGFR, CDK2, PI3K).
-
Kinase substrate (specific for the kinase being tested).
-
ATP.
-
Kinase assay buffer.
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White, opaque 96-well or 384-well plates.
-
-
Assay Procedure:
-
Prepare serial dilutions of the triazino[5,6-b]indole derivative in the kinase assay buffer.
-
In the assay plate, add the kinase and the test compound or vehicle control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Quantitative Data Summary: Anticancer Activity of Triazino[5,6-b]indole Derivatives
| Compound | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
| 3k | Iron Chelation | A549 (Lung) | 0.59 | [2] |
| MCF-7 (Breast) | 0.86 | [2] | ||
| HeLa (Cervical) | 1.31 | [2] | ||
| HepG2 (Liver) | 0.92 | [2] | ||
| 16 | Unknown | HepG2 (Liver) | 3.82 µg/mL | [4] |
| HCT-116 (Colon) | 4.73 µg/mL | [4] | ||
| MCF-7 (Breast) | 6.52 µg/mL | [4] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by triazino[5,6-b]indole derivatives.
Antiviral Activity: Combating Viral Replication
Several triazino[5,6-b]indole derivatives have demonstrated significant antiviral activity against a broad spectrum of viruses, including rhinoviruses and influenza viruses.[5][6][7] While the precise mechanisms for many of these compounds are still under investigation, a key emerging target is the viral RNA-dependent RNA polymerase (RdRp).
Inhibition of RNA-Dependent RNA Polymerase (RdRp)
RdRp is an essential enzyme for the replication of RNA viruses. By targeting this enzyme, triazino[5,6-b]indole derivatives can effectively halt viral genome replication and transcription, thereby preventing the production of new viral particles.
This protocol describes a method to assess the inhibitory effect of triazino[5,6-b]indole derivatives on RdRp activity.
-
Reagents and Materials:
-
Recombinant viral RdRp.
-
RNA template and primer (or a self-priming RNA template).
-
Ribonucleoside triphosphates (rNTPs).
-
Reaction buffer.
-
A fluorescent dye that specifically binds to double-stranded RNA (dsRNA).
-
96-well black plates.
-
-
Assay Procedure:
-
In a 96-well plate, combine the RdRp enzyme, RNA template/primer, and serial dilutions of the triazino[5,6-b]indole derivative or vehicle control.
-
Initiate the reaction by adding the rNTP mix.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.
-
Stop the reaction and add the dsRNA-binding fluorescent dye.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of RdRp inhibition for each compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Experimental Workflow: RdRp Inhibition Assay
Caption: Workflow for the in vitro RNA-dependent RNA polymerase (RdRp) inhibition assay.
Antiprotozoal and Antimalarial Activities: Targeting Unique Parasite Biology
Triazino[5,6-b]indole derivatives have also shown promise in combating parasitic diseases like leishmaniasis and malaria.
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Certain triazino[5,6-b]indole derivatives have demonstrated potent antileishmanial activity, with some compounds exhibiting high selectivity for the parasite over mammalian cells.[8] One potential target for these compounds is dihydrofolate reductase (DHFR), an enzyme crucial for parasite survival.[9][10]
Quantitative Data Summary: Antileishmanial Activity of Triazino[5,6-b]indole Derivatives
| Compound | Target/Mechanism | Parasite Stage | IC₅₀ (µM) | Reference |
| Compound 5 | Dihydrofolate Reductase (putative) | Amastigotes | 4.01 - 57.78 | [8][9] |
Antimalarial Activity
Malaria, caused by Plasmodium parasites, remains a major global health threat. The antimalarial activity of some triazino[5,6-b]indole derivatives is attributed to their ability to interfere with the parasite's heme detoxification process.[11] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this heme by polymerizing it into hemozoin. Triazino[5,6-b]indole derivatives can associate with ferriprotoporphyrin IX, preventing its polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[11][12]
Conclusion and Future Directions
The triazino[5,6-b]indole scaffold is a remarkably versatile platform for the development of novel therapeutics. The diverse range of biological targets identified to date underscores the significant potential of this compound class. Future research should focus on elucidating the precise molecular mechanisms of action for derivatives with promising activities, particularly in the antiviral and anticancer arenas. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, exploring novel delivery systems and combination therapies could enhance the therapeutic efficacy of triazino[5,6-b]indole derivatives and pave the way for their clinical translation.
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Li, H., et al. (2024). Design, synthesis and biological evaluation of 5H-[1][2][13]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity. [Link]
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Gupta, L., et al. (2010). Synthesis and biological evaluation of new[1][2][13]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][13]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365. [Link]
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Ezz-ElDien, E. S., et al. (2026). Design, synthesis, and antiproliferative efficacy of an innovative series of triazino[5,6-b]indole derivatives targeting EGFR, CD1, Hsp90, PI3K, and ERK/AKT as key molecular targets in cancer therapy. European Journal of Medicinal Chemistry, 118263. [Link]
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Gladych, J. M., et al. (1972). Antiviral agents. 5H-as-Triazino(5,6-b) indoles. Journal of Medicinal Chemistry, 15(3), 277-281. [Link]
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Eshba, N. H., et al. (1987). Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. Pharmazie, 42(10), 664-666. [Link]
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Chauhan, P. M. S., et al. (2010). ChemInform Abstract: Synthesis and Biological Evaluation of New[1][2][13]Triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][13]Triazino[5,6-b]indol-3-ylthio-pyrimidines Against Leishmania donovani. ChemInform, 41(33). [Link]
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de Villiers, K. A., et al. (2001). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. Journal of Medicinal Chemistry, 44(16), 2623-2629. [Link]
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Al-Omary, F. A., et al. (2023). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][2][13]triazino[3′,4′:3,4][1][2][13]triazino[5,6-b]indole Derivatives with Potential Anticancer Activity. Molecules, 28(13), 5123. [Link]
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Gao, Y., et al. (2024). Design, synthesis and biological evaluation of 5H-[1][2][13]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. ResearchGate. [Link]
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BPS Bioscience. (n.d.). CDK2 Assay Kit. [Link]
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Singh, R. K., et al. (2018). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules, 23(1), 143. [Link]
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Chauhan, P. M. S., et al. (2010). Synthesis and biological evaluation of new[1][2][13]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][13]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365. [Link]
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Singh, A., et al. (2021). Robust leishmanicidal upshot of some new diphenyl triazine-based molecules. RSC Advances, 11(35), 21476-21484. [Link]
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Egan, T. J. (2008). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. Expert Opinion on Drug Discovery, 3(7), 773-786. [Link]
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Wang, Q., et al. (2021). A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. Antiviral Research, 189, 105061. [Link]
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Al-Omary, F. A., et al. (2023). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][2][13]triazino[3′,4′:3,4][1][2][13]triazino[5,6-b]indole Derivatives with Potential Anticancer Activity. National Institutes of Health. [Link]
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Ezz-ElDien, E. S., et al. (2026). Design, synthesis, and antiproliferative efficacy of an innovative series of triazino[5,6-b]indole derivatives targeting EGFR, CD1, Hsp90, PI3K, and ERK/AKT as key molecular targets in cancer therapy. Open Ukrainian Citation Index. [Link]
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Gladych, J. M., et al. (1972). Antiviral agents. 5H-as-Triazino(5,6-b) indoles. PubMed. [Link]
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Eshba, N. H., et al. (1987). Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. PubMed. [Link]
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Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol Bioactivity
Abstract
The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of novel chemical entities. This guide provides an in-depth technical framework for the in silico prediction of bioactivity for 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound belonging to a class of molecules with significant therapeutic interest.[1][2][3] We will navigate the logical progression from initial compound characterization to multi-faceted computational analysis, including target identification, molecular docking, pharmacophore modeling, and ADMET profiling. This document is intended for researchers, computational chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind each computational experiment, ensuring a robust and self-validating predictive workflow.
Introduction: The Rationale for a Computational Approach
The drug discovery pipeline is notoriously long and expensive, with a high attrition rate for promising compounds.[4][5] Early identification of potential liabilities and promising bioactivities is therefore paramount. In silico methodologies offer a powerful solution, allowing scientists to prioritize candidates with the highest probability of success before committing significant resources to synthesis and in vitro testing.[5][6][7]
The subject of this guide, 5-benzyl-5H-triazino[5,6-b]indole-3-thiol (PubChem CID: 695347), belongs to the triazinoindole family.[8] This scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of biological activities, including potent inhibition of kinases like CDKs and GSK-3, as well as anticancer, antidiabetic, and antimicrobial properties.[1][9][10][11][12] Given this promising background, a systematic computational evaluation is a logical and efficient first step to hypothesize and refine its therapeutic potential.
This guide establishes a comprehensive workflow for this purpose. Our approach is designed to be iterative and self-validating, moving from broad predictions to specific, high-confidence hypotheses.
Figure 1: High-level workflow for in silico bioactivity prediction.
Foundational Analysis: Compound & Target Class
Before any predictive modeling, a thorough understanding of the molecule and its parent class is essential.
Physicochemical Profile of the Lead Compound
The first step is to establish the fundamental properties of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol. These descriptors are critical inputs for subsequent ADMET predictions and provide a baseline for understanding its potential behavior.
| Property | Value | Source |
| Molecular Formula | C16H12N4S | PubChem[8] |
| Molecular Weight | 292.4 g/mol | PubChem[8] |
| InChIKey | CMWAFGJNLNZSMR-UHFFFAOYSA-N | TimTec[13] |
| Hydrogen Bond Donors | 1 (tautomeric form) | PubChem (Computed)[8] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[8] |
| LogP (Predicted) | ~2.7 | PubChem (Computed)[8] |
Target Hypothesis Based on Scaffold Precedent
The triazino[5,6-b]indole scaffold is not novel. A review of existing literature provides a strong basis for forming an initial bioactivity hypothesis. Derivatives have demonstrated significant activity as:
-
Kinase Inhibitors: This is a prominent activity, with specific mentions of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1] This suggests a primary focus on oncology and neurodegenerative disease targets.
-
Anticancer Agents: Multiple studies confirm the anticancer potential of this scaffold, acting through mechanisms like iron chelation and apoptosis induction.[14][15]
-
Enzyme Inhibitors: Various analogs are potent inhibitors of enzymes such as α-glucosidase, α-amylase, and urease.[9][10][16]
Expert Insight: Based on this precedent, our primary hypothesis is that 5-benzyl-5H-triazino[5,6-b]indole-3-thiol is likely to exhibit kinase inhibitory activity , making it a candidate for anticancer drug development. We will proceed with this as our primary line of inquiry, while remaining open to other possibilities revealed by target prediction algorithms.
Core Predictive Workflow: From Target to Toxicity
This section details the step-by-step protocols for the core computational experiments. The causality behind each step is explained to ensure a logical and scientifically sound process.
Protocol 1: Reverse Pharmacophore-Based Target Prediction
The initial step is to perform an unbiased search for potential protein targets. Reverse pharmacophore screening, or target prediction, uses the 2D/3D structure of the small molecule to identify proteins in structural databases that it is likely to bind to.
Methodology:
-
Ligand Preparation:
-
Obtain the 2D structure of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol (e.g., from PubChem as a SMILES string).[8]
-
Use a tool like SwissTargetPrediction or similar platforms to generate a 3D conformation.
-
-
Execution of Target Prediction:
-
Submit the prepared structure to the server. These tools compare the query molecule's shape and chemical features to vast libraries of known active ligands for thousands of targets.
-
The output is a ranked list of potential protein targets, prioritized by the probability of interaction.
-
-
Analysis and Target Selection:
-
Review the list of predicted targets. Cross-reference this list with the target classes identified in Section 2.2 (e.g., kinases, carbonic anhydrases).
-
Causality: The goal is to select 2-3 high-probability targets that align with the known biology of the scaffold. For this guide, we will hypothesize that the prediction identifies Protein Kinase B (Akt2) , a key node in cancer cell survival pathways, as a top candidate, consistent with the scaffold's known anticancer potential.[17]
-
Protocol 2: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, providing insights into binding affinity and specific molecular interactions.[6]
Figure 2: Detailed workflow for a molecular docking experiment.
Methodology:
-
Protein Preparation:
-
Download the crystal structure of the selected target (e.g., Akt2) from the Protein Data Bank (PDB).
-
Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein by: removing water molecules and co-solvents, adding hydrogen atoms, repairing any missing side chains, and assigning appropriate protonation states and partial charges.
-
Causality: This "cleaning" process is critical to ensure the protein structure is chemically correct and computationally ready, preventing artifacts in the docking calculation.
-
-
Ligand Preparation:
-
Convert the 2D structure of our compound into a low-energy 3D conformation using a chemistry tool like LigPrep. This step explores different tautomers and ionization states relevant at physiological pH.
-
-
Binding Site Definition:
-
Define the active site for docking. This is typically done by creating a "grid box" centered on the co-crystallized ligand in the PDB structure or by using site-finding algorithms.
-
-
Docking and Scoring:
-
Execute the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically place the flexible ligand into the rigid (or semi-flexible) active site, exploring millions of possible conformations and orientations.
-
Each resulting "pose" is assigned a score (e.g., binding energy in kcal/mol) that estimates the strength of the interaction.
-
-
Results Analysis:
-
Analyze the top-scoring poses. The most important output is not just the score, but the specific interactions formed. Visualize the pose to identify hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key active site residues.
-
Trustworthiness: A robust docking protocol must be validated. This is achieved by first removing the original ligand from the PDB structure and then docking it back in. If the predicted pose is very close to the original (RMSD < 2.0 Å), the protocol is considered reliable for screening new compounds.
-
Hypothetical Data Summary Table:
| Parameter | Value | Interpretation |
| Predicted Target | Protein Kinase B (Akt2) | High-confidence hit from target prediction |
| Docking Score | -9.5 kcal/mol | Strong predicted binding affinity |
| Key Interactions | H-bond with Asp292, Hydrophobic interaction with Leu156 | Anchors ligand in the ATP binding pocket |
| Protocol Validation (RMSD) | 1.2 Å | The docking protocol is reliable and accurate |
Protocol 3: ADMET Prediction
A compound with excellent binding affinity is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a critical filter to assess the "drug-likeness" of a candidate.[4][18]
Methodology:
-
Input: The SMILES string of the compound is the only input required.
-
Execution: Use a comprehensive in silico ADMET platform (e.g., SwissADME, ADMET Predictor®, QikProp).[19][20] These platforms use a combination of rule-based filters and predictive QSAR models.
-
Analysis of Key Parameters:
-
Physicochemical Properties: Evaluate parameters against established guidelines like Lipinski's Rule of Five.[19]
-
Pharmacokinetics: Predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).
-
Toxicity: Screen for potential liabilities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[7]
-
Expert Insight: The goal of ADMET prediction is not to get a definitive "yes" or "no," but to identify potential liabilities.[5] For example, predicted inhibition of the CYP2D6 enzyme would be a red flag, suggesting a high potential for drug-drug interactions. This allows for early-stage structural modification to mitigate such risks.[18]
Predicted ADMET Profile Summary:
| Property Class | Parameter | Prediction | Compliance |
| Physicochemical | Molecular Weight | 292.4 g/mol | Yes (Lipinski: <500) |
| LogP | 2.7 | Yes (Lipinski: <5) | |
| H-Bond Donors | 1 | Yes (Lipinski: <5) | |
| H-Bond Acceptors | 4 | Yes (Lipinski: <10) | |
| Pharmacokinetics | GI Absorption | High | Favorable |
| BBB Permeant | No | Favorable (reduces CNS side effects for a systemic drug) | |
| CYP2D6 Inhibitor | No | Favorable | |
| Toxicity | Ames Mutagenicity | No | Favorable |
| hERG I Inhibition | No | Favorable |
Data Synthesis and Final Hypothesis
The power of an in silico approach lies in the integration of multiple data streams.
-
Target Prediction & Docking: Our analysis points to a high probability of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol acting as a potent inhibitor of Protein Kinase B (Akt2). The strong docking score and specific interactions with key active site residues provide a clear, testable mechanistic hypothesis.
-
ADMET Profile: The compound exhibits a favorable drug-like profile. It adheres to Lipinski's Rule of Five and shows no major predicted liabilities in key pharmacokinetic or toxicity endpoints. Its predicted high GI absorption and lack of BBB permeation make it a promising candidate for an orally administered, systemically acting agent.
Final Hypothesis: 5-benzyl-5H-triazino[5,6-b]indole-3-thiol is a promising lead candidate for development as an orally bioavailable anticancer agent that functions through the inhibition of the Akt2 signaling pathway . The compound demonstrates a strong predicted binding affinity and a low risk of common ADMET-related failures.
Conclusion and Forward Look
This guide has outlined a rigorous, multi-step in silico workflow to predict the bioactivity of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol. By integrating target prediction, molecular docking, and ADMET profiling, we have moved from a general scaffold of interest to a specific, actionable hypothesis. The computational evidence strongly suggests that this compound warrants prioritization for chemical synthesis and subsequent in vitro validation. The next logical steps would be to perform a kinase panel screening assay, focusing on the Akt family, and cellular proliferation assays using cancer cell lines known to be dependent on the PI3K/Akt pathway. This computationally-driven approach significantly de-risks the early stages of drug discovery and provides a clear, rational path forward.[6]
References
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- How do you predict ADMET properties of drug candid
- ADMET prediction | Medicinal Chemistry Class Notes. (Fiveable) -
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5-benzyl-5H-[17][18][21]triazino[5,6-b]indole-3-thiol. (Benchchem) -
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5-benzyl-5H-[17][18][21]triazino[5,6-b]indole-3-thiol. (PubChem) -
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Design, synthesis and biological evaluation of 5H-[17][18][21]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. (PubMed) -
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Synthesis and biological evaluation of new[17][18][21]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[17][18][21]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. (PubMed) -
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literature review of 5H-triazino[5,6-b]indole-3-thiol synthesis
An In-Depth Technical Guide to the Synthesis of 5H-triazino[5,6-b]indole-3-thiol
Introduction: The Significance of the Triazinoindole Scaffold
The 5H-triazino[5,6-b]indole core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. This tricyclic system, an annulation of a 1,2,4-triazine ring onto an indole framework, serves as a versatile precursor for a wide array of derivatives exhibiting potent biological activities. Compounds based on this scaffold have been investigated for their antiviral, anticonvulsant, antitumor, and antileishmanial properties, making them a focal point in modern drug discovery programs.[1][2][3][4] The synthesis of the pivotal intermediate, 5H-triazino[5,6-b]indole-3-thiol, is a critical first step in accessing this chemical diversity. This guide provides a detailed, field-proven methodology for its synthesis, grounded in established chemical principles and authoritative literature.
Core Synthetic Strategy: The Isatin-to-Triazinoindole Pathway
The most direct and widely adopted route for constructing the 5H-triazino[5,6-b]indole-3-thiol system begins with isatin (1H-indole-2,3-dione). Isatin is an ideal starting material due to the unique reactivity conferred by its vicinal dicarbonyl functionality at the C2 and C3 positions of the indole ring.[5][6][7][8] The C3-keto group is particularly electrophilic and serves as the primary site for the initial reaction, while the C2-amide carbonyl facilitates the subsequent ring closure. The synthesis is a robust two-step, one-pot process involving condensation followed by a base-catalyzed intramolecular cyclization.
Step 1: Nucleophilic Condensation to Form Isatin-3-thiosemicarbazone
Causality Behind the Chemistry: This initial step is a classic condensation reaction. Thiosemicarbazide, possessing a highly nucleophilic terminal hydrazine nitrogen (-NH2), readily attacks the electrophilic C3-carbonyl of the isatin ring. The subsequent dehydration reaction forms a stable C=N double bond, yielding the key intermediate, isatin-3-thiosemicarbazone. This intermediate is often a brightly colored solid that can be easily isolated, though for efficiency, it is typically generated in situ and carried forward to the next step without purification.
Experimental Protocol: Synthesis of Isatin-3-thiosemicarbazone
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend isatin (10 mmol) in 50 mL of aqueous ethanol.
-
Addition of Thiosemicarbazide: To this suspension, add thiosemicarbazide (10 mmol, 1.0 eq.).
-
Reaction Initiation: Add a few drops of glacial acetic acid to catalyze the condensation.
-
Reaction Execution: Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the isatin starting material.
-
Outcome: The formation of the isatin-3-thiosemicarbazone intermediate is typically indicated by a color change and the formation of a precipitate.
Caption: Reaction scheme for the synthesis of Isatin-3-thiosemicarbazone.
Step 2: Base-Catalyzed Intramolecular Cyclization
Causality Behind the Chemistry: The transformation of isatin-3-thiosemicarbazone into the target triazinoindole is achieved through an intramolecular cyclization under alkaline conditions.[5] The base, typically a mild one like potassium carbonate (K2CO3), plays a crucial role by deprotonating the amide nitrogen of the isatin ring and the nitrogen of the thiosemicarbazone moiety.[9][10] This enhances the nucleophilicity of the amide nitrogen, which then attacks the carbon of the thiocarbonyl group (C=S). This ring-closing event, followed by tautomerization and elimination of a water molecule, results in the formation of the aromatic 1,2,4-triazine ring, yielding the stable 5H-triazino[5,6-b]indole-3-thiol. The choice of a mild base is critical to prevent hydrolysis of the lactam ring or other undesired side reactions.
Experimental Protocol: Cyclization to 5H-triazino[5,6-b]indole-3-thiol
-
Reaction Setup: To the flask containing the isatin-3-thiosemicarbazone intermediate from the previous step, add an aqueous solution of potassium carbonate (K2CO3, 3-4 eq.).
-
Cyclization Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The solution will typically darken.
-
Reaction Monitoring: Monitor the disappearance of the intermediate by TLC.
-
Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Carefully acidify the solution with dilute hydrochloric acid or acetic acid to a pH of ~5-6. This protonates the thiol and causes the product to precipitate. c. Collect the resulting solid precipitate by vacuum filtration. d. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to afford the pure 5H-triazino[5,6-b]indole-3-thiol.
Caption: Cyclization of the intermediate to the final product.
Product Characterization
The structural confirmation of the synthesized 5H-triazino[5,6-b]indole-3-thiol is performed using standard spectroscopic techniques. The data presented below are representative values reported in the literature.[10]
| Property | Observation |
| Appearance | Yellow to orange solid |
| Melting Point | >300 °C |
| IR (cm⁻¹) | ~3150 (N-H stretch), ~1610 (C=N stretch), ~1180 (C=S stretch) |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, SH), δ ~11.8 (s, 1H, indole NH), δ 7.2-8.0 (m, 4H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~175 (C=S), δ ~140-150 (Triazine carbons), δ ~110-140 (Indole carbons) |
| MS (m/z) | [M+H]⁺ corresponding to the molecular formula C₉H₆N₄S |
Outlook: A Gateway to Chemical Diversity
The successful synthesis of 5H-triazino[5,6-b]indole-3-thiol is not an endpoint but a crucial beginning. The thiol group at the 3-position is a versatile functional handle for extensive derivatization. For instance, S-alkylation reactions with various alkyl or aryl halides can readily furnish a library of 3S-substituted analogs, which have been explored for their antitumor activities.[1][3][11] This highlights the compound's role as a platform intermediate in the development of new therapeutic agents.
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The Triazino[5,6-b]indole Core: A Journey from Obscurity to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The triazino[5,6-b]indole scaffold, a fascinating heterocyclic system, has traversed a remarkable path from its initial synthesis in the early 20th century to its current status as a "privileged" structure in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery, history, and development of these compounds. We will delve into the foundational synthetic methodologies, explore the evolution of more sophisticated chemical strategies, and illuminate the key biological discoveries that have propelled this unique molecular architecture to the forefront of modern drug discovery, with a particular focus on its anticancer properties. This document is intended to serve as a detailed resource for researchers, providing not only historical context but also practical, in-depth protocols and an analysis of the structure-activity relationships that govern the therapeutic potential of this versatile class of molecules.
The Dawn of a New Heterocycle: Initial Discovery and Synthesis
The story of the triazino[5,6-b]indole core begins in 1927, with the first reported synthesis of this novel heterocyclic system.[1] However, it was the later work that firmly established the foundational synthetic routes and correctly identified the structure of these intriguing molecules. The initial interest in this scaffold was largely academic, but this early work laid the critical groundwork for the explosion of research that would follow decades later.
The most fundamental and enduring approach to the triazino[5,6-b]indole core involves the cyclocondensation of isatin (1H-indole-2,3-dione) or its derivatives with a suitable three-atom component to form the triazine ring. Two primary variations of this method have become the cornerstones of triazino[5,6-b]indole chemistry: the synthesis of the 3-amino and the 3-thiol derivatives. These two compounds serve as versatile starting materials for a vast array of further chemical modifications.
The Gateway to Aminated Derivatives: Synthesis of 3-Amino-5H-[1][2][3]triazino[5,6-b]indole
The reaction of isatin with aminoguanidine is a classic and straightforward method to access the 3-amino substituted triazino[5,6-b]indole. This reaction proceeds through an initial condensation to form an intermediate isatin-β-guanylhydrazone, which then undergoes cyclization to yield the final tricyclic product.
-
Materials: Isatin, Aminoguanidine bicarbonate, Glacial Acetic Acid, Water.
-
Procedure:
-
A mixture of isatin (1.47 g, 10 mmol) and aminoguanidine bicarbonate (1.36 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent such as ethanol or a DMF/water mixture to afford pure 3-amino-5H-[1][2][3]triazino[5,6-b]indole.
-
Caption: Workflow for the synthesis of 3-amino-5H-[1][2][3]triazino[5,6-b]indole.
The Versatile Thiol: Synthesis of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol
Arguably the more versatile and widely used intermediate, the 3-thiol derivative is readily prepared by the condensation of isatin with thiosemicarbazide. The resulting 3-thiol group can be easily alkylated or displaced, providing a convenient handle for the introduction of a wide variety of functional groups and the construction of extensive compound libraries.
-
Materials: Isatin, Thiosemicarbazide, Potassium Carbonate, Dioxane, Water.
-
Procedure:
-
A mixture of isatin (1.47 g, 10 mmol), thiosemicarbazide (0.91 g, 10 mmol), and potassium carbonate (1.38 g, 10 mmol) in dioxane (30 mL) is heated at reflux for 6 hours.[2]
-
After cooling, the reaction mixture is poured into cold water.[2]
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.[2]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 5H-[1][2][3]triazino[5,6-b]indole-3-thiol.[2]
-
Caption: Workflow for the synthesis of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol.
A Renaissance in the 1960s: The Dawn of Biological Activity
For several decades following its discovery, the triazino[5,6-b]indole scaffold remained a subject of primarily academic interest. However, the late 1960s witnessed a resurgence of research into this heterocyclic system, spurred by the discovery of its potent antiviral activity. This pivotal moment marked the transition of triazino[5,6-b]indoles from chemical curiosities to promising candidates for therapeutic development. Subsequently, a wide spectrum of biological activities has been reported for this class of compounds, including anticancer, antimalarial, and antileishmanial properties.
The Anticancer Potential: A Modern Focus
In recent years, the anticancer properties of triazino[5,6-b]indole derivatives have become a major focus of research and development. These compounds have been shown to exert their cytotoxic effects through multiple mechanisms of action, highlighting their potential as multifaceted therapeutic agents. Two of the most well-documented mechanisms are the inhibition of the PI3K/Akt/mTOR signaling pathway and the chelation of intracellular iron.
Targeting a Key Oncogenic Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it an attractive target for cancer therapy. Several studies have demonstrated that appropriately substituted triazino[5,6-b]indole derivatives can effectively inhibit key kinases within this pathway, leading to the suppression of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by triazino[5,6-b]indole derivatives.
Starving the Tumor: Iron Chelation as a Therapeutic Strategy
Cancer cells exhibit an increased demand for iron compared to their normal counterparts, as this essential metal is a crucial cofactor for enzymes involved in DNA synthesis and cellular respiration. This "iron addiction" of cancer cells presents a therapeutic vulnerability that can be exploited by iron chelators. Certain triazino[5,6-b]indole derivatives have been shown to act as potent iron chelators, selectively binding to intracellular iron and depriving cancer cells of this vital nutrient.[1]
Recent studies have revealed that some triazino[5,6-b]indole-based iron chelators exhibit a preference for ferrous iron (Fe²⁺).[1] The chelation of Fe²⁺ disrupts mitochondrial function and induces the generation of reactive oxygen species (ROS), ultimately triggering apoptosis through the mitochondrial pathway.[1] This is evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1]
Caption: Iron chelation by triazino[5,6-b]indoles leads to mitochondrial dysfunction and apoptosis.
Data Presentation: Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of the core triazino[5,6-b]indole structures is essential for their identification, characterization, and further development. The following table summarizes key data for representative compounds.
| Compound | Molecular Formula | Molecular Weight | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| 5H-[1][2][3]triazino[5,6-b]indole-3-thiol | C9H6N4S | 202.24 | 14.54 (s, 1H, SH), 7.83 (s, 1H, ArH), 7.54 (s, 2H, ArH) | 179.90, 150.51, 145.89, 139.75, 135.66, 132.02, 128.94, 124.82, 119.79 |
| 3-Amino-5H-[1][2][3]triazino[5,6-b]indole | C9H7N5 | 185.19 | ~8.3 (br s, 2H, NH2), 7.2-8.0 (m, 4H, ArH), ~11.5 (br s, 1H, NH) | Data not readily available in searched literature |
Note: Spectroscopic data for the 3-amino derivative is based on general expectations for similar aromatic systems and requires experimental verification. The data for the 3-thiol derivative is for a substituted analog and serves as a close representative.[2]
Future Perspectives and Conclusion
The journey of triazino[5,6-b]indole compounds from their initial synthesis to their current standing as a privileged scaffold in drug discovery is a testament to the power of curiosity-driven research and the continuous evolution of medicinal chemistry. The versatility of the isatin-based synthesis, coupled with the diverse biological activities exhibited by the resulting derivatives, ensures that this heterocyclic system will remain an active area of investigation for the foreseeable future.
Future research will likely focus on several key areas:
-
Expansion of Chemical Space: The development of new synthetic methodologies to access novel and diverse triazino[5,6-b]indole analogs.
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds.
-
Development of Targeted Therapies: The design of next-generation triazino[5,6-b]indole derivatives with enhanced potency, selectivity, and pharmacokinetic properties for the treatment of specific diseases, particularly cancer.
References
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Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. Chinese Journal of Organic Chemistry. 2014, 34, 2106-2118.
- De, A. C., & Dutta, P. C. (1927). On triazino-indoles. Journal of the Indian Chemical Society, 4, 109-116.
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An In-depth Technical Guide to the Safety and Handling of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, synthesis, and reactivity of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol. The triazino[5,6-b]indole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, antimalarial, and antileishmanial properties.[1][2] The incorporation of a thiol group at the 3-position and a benzyl group at the 5-position introduces specific chemical properties that require careful consideration for safe and effective handling in a research and development setting. This guide synthesizes available data and established chemical principles to provide a self-validating framework for laboratory professionals working with this compound.
Compound Profile
-
IUPAC Name: 5-benzyl-5H-[3][4][5]triazino[5,6-b]indole-3-thiol[5]
-
Molecular Formula: C₁₆H₁₂N₄S[5]
-
Molecular Weight: 292.36 g/mol [5]
-
CAS Number: 36047-60-6[5]
-
Structure:
Caption: Chemical structure of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol.
Hazard Identification and Safety Precautions
The Globally Harmonized System (GHS) classification for the parent compound includes the following warnings:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
2.1. Personal Protective Equipment (PPE)
A risk-based approach to PPE is essential. The following are minimum requirements:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[6] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, which can cause irritation.[6] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A respirator may be necessary for large spills or if working outside of a fume hood. |
2.2. Engineering Controls
All handling of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, including weighing, transfers, and reactions, should be conducted in a certified chemical fume hood. This is crucial for two primary reasons:
-
Inhalation Hazard: To minimize exposure to any fine powders or aerosols.
-
Odor Control: Thiols are notorious for their potent and unpleasant odors.[7] A fume hood is essential to prevent the spread of odors within the laboratory.
2.3. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.
Synthesis and Handling Protocols
The synthesis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol typically involves a multi-step process. The following protocol is a representative example based on established literature methods for related compounds.[2]
3.1. Synthesis Workflow
Caption: General synthetic workflow for 5-benzyl-5H-triazino[5,6-b]indole-3-thiol.
3.2. Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 5H-[3][4][5]triazino[5,6-b]indole-3-thiol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isatin (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reaction: Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The initial reaction forms the isatin-3-thiosemicarbazone intermediate.[8]
-
Cyclization: After the formation of the intermediate, cool the reaction mixture. Add a base such as potassium carbonate (2-3 equivalents) and a higher boiling solvent like dioxane.[2] Heat the mixture to reflux for 8-12 hours. The base facilitates the intramolecular cyclization to form the triazinoindole ring system.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and acidify with a dilute acid (e.g., HCl) to a pH of 5-6. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).
Step 2: N-Benzylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5H-[3][4][5]triazino[5,6-b]indole-3-thiol (1 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. The addition of NaH will cause effervescence (hydrogen gas evolution) and should be done carefully. The base deprotonates the indole nitrogen, making it nucleophilic.
-
Alkylation: After the gas evolution ceases (approximately 30 minutes), add benzyl halide (e.g., benzyl bromide or chloride, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding ice-water. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.
3.3. Handling of Thiol-Specific Reagents and Waste
-
Odor Management: As thiols have a strong, unpleasant smell, all work should be performed in a fume hood.[7]
-
Decontamination of Glassware: Glassware that has come into contact with the thiol should be decontaminated by soaking in a bleach solution (sodium hypochlorite) overnight.[3] This oxidizes the thiol to less odorous compounds.
-
Waste Disposal: Thiol-containing waste should be collected in a designated, sealed waste container and disposed of as hazardous chemical waste according to institutional guidelines.
Reactivity and Stability
The chemical reactivity of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol is primarily dictated by the thiol group and the triazinoindole core.
4.1. Reactivity of the Thiol Group
The thiol group is a versatile functional handle for further chemical modifications.
-
Alkylation: The thiol group is readily alkylated under basic conditions to form thioethers.[9] This is a common strategy for introducing various side chains to modulate the biological activity of the core scaffold.
-
Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide dimer.[10] Stronger oxidizing agents can result in the formation of sulfonic acids. It is crucial to handle the compound under an inert atmosphere if the free thiol is desired.
-
Desulfurization: The thiol group can be removed (desulfurized) using various reagents, which can be a useful transformation in certain synthetic routes.[4]
4.2. Stability
-
Thermal Stability: While specific data for this compound is unavailable, related triazinone systems have been shown to be thermally stable up to temperatures of 241-296 °C.[11] However, it is always prudent to store the compound in a cool, dry place away from direct heat and light.
-
Hydrolytic Stability: The triazine ring in some derivatives can be susceptible to hydrolysis under strong acidic or basic conditions.[12] It is advisable to avoid extreme pH conditions during storage and handling.
-
Light Sensitivity: As with many complex organic molecules, prolonged exposure to light should be avoided to prevent potential degradation.
4.3. Incompatibilities
Avoid contact with:
-
Strong Oxidizing Agents: Can lead to uncontrolled oxidation of the thiol group.
-
Strong Bases: While used in synthesis, prolonged exposure to strong bases could potentially affect the stability of the triazine ring.
-
Strong Acids: May cause degradation or unwanted side reactions.
Potential Applications in Drug Development
The 5-benzyl-5H-triazino[5,6-b]indole-3-thiol scaffold is of significant interest to medicinal chemists due to the diverse biological activities reported for this class of compounds.
-
Anticancer: Triazinoindole derivatives have been investigated for their potential as anticancer agents.[13]
-
Antiviral: The triazinoindole core is present in compounds with demonstrated antiviral activity.[2]
-
Antimalarial and Antiprotozoal: Derivatives have shown promise as antimalarial and antileishmanial agents.[1]
The thiol group provides a key point for modification to optimize pharmacokinetic and pharmacodynamic properties, making this a versatile scaffold for the development of new therapeutic agents.
Conclusion
5-benzyl-5H-triazino[5,6-b]indole-3-thiol is a valuable compound for drug discovery and development. Its handling requires adherence to standard laboratory safety protocols, with particular attention to the hazards associated with the thiol group, namely its potential for skin and eye irritation and its strong odor. By following the guidelines outlined in this technical guide, researchers can work with this compound safely and effectively, enabling the exploration of its full therapeutic potential.
References
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- An electrochemical desulfurization of 2-mercapto-imidazoles to the corresponding imidazole is established. (2024). PMC - PubMed Central.
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Synthesis and biological evaluation of new[3][4][5]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[3][4][5]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. (2010). PubMed.
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5-benzyl-5H-[3][4][5]triazino[5,6-b]indole-3-thiol. PubChem.
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- Tomchin, A. B., & Ioffe, I. S. (1974). Chemistry of Heterocyclic Compounds, 10(1), 103-107.
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Convenient Synthesis 5 H -[3][4][5]Triazine[5,6- b ]indole-3-thiol Derivatives. (2022). ResearchGate.
- Thiol-ene reaction. Wikipedia.
- Copper-Mediated Nucleophilic Desulfuriz
- Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? (2013).
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Halocyclization of 3-allylthio-5H-[3][4][5]triazino[5,6-b]indole. (2003). ResearchGate.
- Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. (2021).
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- Synthesis, Activity, and Pharmacophore Development for Isatin-β-thiosemicarbazones with Selective Activity toward Multidrug-Resistant Cells. (2011).
- C.2 Reactions of 1,2,4-Triazino[6,5-b]indoles. HETEROCYCLES.
- Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2022). PMC - PubMed Central.
- Synthesis of some N4-substituted isatin-3-thiosemicarbazones. (2007). PubMed.
- Thiols And Thioethers. (2015). Master Organic Chemistry.
- Dimerization of thiol-specific antioxidant and the essential role of cysteine 47. (1995). PMC - NIH.
- Recent advances in cyclization reactions of isatins or thioisatins via C–N or C–S bond cleavage. (2022). Organic Chemistry Frontiers (RSC Publishing).
- (PDF) Synthesis of 3-Thiosemicarbazone and 3-Hydrazone Derivatives of Isatin Nucleosides as Promising Bioactive Compounds. (2017).
- Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. (2001). PubMed.
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Design, synthesis and biological evaluation of 5H-[3][4][5]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. (2024). PubMed.
- Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents. (2017).
- Comparison of the thermal stability of diazonium salts and their corresponding triazenes. Cardiff University.
- The transformations of thiols and their dimers in the redox-mediated thiol-disulfide exchange reaction. (2023). Semantic Scholar.
- Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2019). MDPI.
- (PDF) Thermal decomposition of triazolo- and tetrazoloterazines. (2015).
- Synthesis and Thermal Properties of Bio-Based Janus Ring Siloxanes Incorporating Terpenes and Terpenoids. (2023). MDPI.
- Bis(hydroxylamino)triazines: High Selectivity and Hydrolytic Stability of Hydroxylamine-Based Ligands for Uranyl Compared to Vanadium(V) and Iron(III). (2019). PubMed.
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Methodological & Application
Application Note & Protocol: A Validated Approach for the Synthesis of 5H-Triazino[5,6-b]indole-3-thiol
Application Note & Protocol: A Validated Approach for the Synthesis of 5H-[1][2][3]Triazino[5,6-b]indole-3-thiol
Introduction: The Therapeutic Potential of the Triazino[5,6-b]indole Scaffold
The fusion of indole and triazine rings creates the 5H-[1][2]triazino[5,6-b]indole heterocyclic system, a scaffold of significant interest to the medicinal chemistry and drug development community. This privileged structure is the core of various molecules exhibiting a broad spectrum of pharmacological activities, including potent antiviral, anticancer, antimalarial, and antileishmanial properties.[1][3][4] The title compound, 5H-[1][2]triazino[5,6-b]indole-3-thiol, is a crucial synthetic intermediate. Its thiol group provides a versatile handle for subsequent S-alkylation and other modifications, enabling the generation of diverse chemical libraries for drug discovery programs.[2]
This document provides a detailed, robust, and validated two-step protocol for the synthesis of 5H-[1][2]triazino[5,6-b]indole-3-thiol, commencing from the readily available starting material, isatin. We will delve into the causality behind experimental choices, ensuring the procedure is not only repeatable but also understood, empowering researchers to adapt and troubleshoot effectively.
Part 1: Synthetic Strategy and Reaction Mechanism
The synthesis proceeds via a well-established and reliable two-step sequence:
-
Formation of Isatin-3-thiosemicarbazone: A condensation reaction between the C3-ketone of isatin and the terminal primary amine of thiosemicarbazide.
-
Base-Catalyzed Intramolecular Cyclization: The thiosemicarbazone intermediate undergoes a ring-closure reaction in the presence of a base to form the final tricyclic triazinoindole thiol.
The overall reaction scheme is depicted below:
Sources
- 1. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol by chromatography
An Application Note and Detailed Protocol for the Chromatographic Purification of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the chromatographic purification of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol addresses the specific challenges associated with this molecule, including its potential for thiol-thione tautomerism and susceptibility to oxidation. We present a systematic approach, beginning with analytical Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a detailed protocol for preparative flash column chromatography, and concluding with High-Performance Liquid Chromatography (HPLC) for final purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.
Introduction: The Purification Challenge
5-benzyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol is a complex heterocyclic system containing both nitrogen and sulfur heteroatoms.[4][5] Such molecules are often synthesized as part of screening libraries for potential therapeutic agents.[6][7][8] The purification of this compound is non-trivial due to several inherent chemical properties:
-
Thiol-Thione Tautomerism: The target molecule can exist in equilibrium with its tautomeric thione form, 5-benzyl-2H-[1][2][3]triazino[5,6-b]indole-3-thione.[4] This can lead to band broadening or multiple spots/peaks during chromatography.
-
Susceptibility to Oxidation: The thiol (-SH) group is susceptible to oxidation, which can form disulfide (-S-S-) dimers or other oxidative byproducts, complicating the purification process and reducing the yield of the desired compound.[9]
-
Synthetic Impurities: The crude product from synthesis typically contains unreacted starting materials, reagents, and side-products that must be effectively removed.
This guide provides a systematic workflow to navigate these challenges, ensuring the isolation of high-purity 5-benzyl-5H-triazino[5,6-b]indole-3-thiol.
Foundational Principle: Adsorption Chromatography
The protocols described herein are based on the principles of normal-phase adsorption chromatography.[10][11] In this technique, a solid stationary phase (typically polar silica gel) adsorbs the components of a mixture. A liquid mobile phase (a non-polar solvent or solvent mixture) is then used to elute the components from the column. Separation is achieved based on the differential partitioning of each compound between the stationary and mobile phases.
-
Polar Compounds: Adhere strongly to the polar silica gel and elute more slowly.
-
Non-polar Compounds: Have a lower affinity for the stationary phase and elute more quickly.
The polarity of the mobile phase is carefully tuned to achieve optimal separation between the target compound and impurities.
Overall Purification Workflow
The purification strategy follows a logical progression from analytical method development to preparative separation and final purity verification.
Caption: Overall workflow for the purification of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol.
Protocol I: TLC for Method Development
Before attempting a large-scale separation, it is crucial to develop an effective solvent system using Thin-Layer Chromatography (TLC).[10][12] The goal is to find a mobile phase that provides good separation between the target compound and impurities, with a target retardation factor (Rƒ) of ~0.3-0.4 for the desired product.
Materials
-
Silica gel 60 F254 TLC plates
-
Developing chambers
-
Capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
-
Crude 5-benzyl-5H-triazino[5,6-b]indole-3-thiol solution (approx. 1 mg/mL in DCM or ethyl acetate)
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
Step-by-Step Procedure
-
Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a TLC plate.
-
Spotting: Use a capillary tube to apply a small spot of the crude material solution onto the starting line. Allow the solvent to evaporate completely.
-
Solvent System Trials:
-
Start with a relatively non-polar solvent system, such as 20% Ethyl Acetate in Hexane.
-
Pour a small amount of the chosen solvent mixture (mobile phase) into a developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate with solvent vapor for 5-10 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Close the lid.
-
-
Development: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.
-
Analysis & Iteration:
-
Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
The goal is an Rƒ of 0.3-0.4 for the product. If the product spot has a very low Rƒ (<0.2), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of Ethyl Acetate).
-
If the product spot has a very high Rƒ (>0.6), the mobile phase is too polar. Decrease the proportion of the polar solvent.
-
Test various solvent systems until a clear separation between the product spot and major impurities is achieved.
-
Caption: Decision-making flowchart for TLC solvent system optimization.
Data Summary Table
| Trial No. | Mobile Phase (v/v) | Product Rƒ | Observations |
| 1 | 20% EtOAc / Hexane | 0.15 | Spot is too low. Need more polar eluent. |
| 2 | 40% EtOAc / Hexane | 0.35 | Good Rƒ. Good separation from baseline impurity. |
| 3 | 5% MeOH / DCM | 0.40 | Good Rƒ. Better separation from a higher Rƒ impurity. |
Based on these hypothetical results, both 40% EtOAc/Hexane and 5% MeOH/DCM could be suitable systems for column chromatography.
Protocol II: Flash Column Chromatography
This protocol outlines the purification of the crude product using flash column chromatography, a technique that uses pressure to speed up the separation.[10]
Materials
-
Glass chromatography column with stopcock
-
Silica gel (230-400 mesh)
-
Optimized mobile phase from Protocol I (ensure solvents are HPLC grade)
-
Inert gas (Nitrogen or Argon) with regulator (optional, for deoxygenating solvents)
-
Sand (acid-washed)
-
Crude 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
-
Test tubes or vials for fraction collection
-
Rotary evaporator
Step-by-Step Procedure
A. Column Packing
-
Preparation: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.
-
Slurry Packing: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane if using a gradient). The consistency should be like a milkshake.
-
Packing the Column: With the stopcock open and a flask underneath to collect solvent, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge air bubbles. Add more solvent as needed to prevent the silica bed from running dry.
-
Equilibration: Once all the silica has settled, add a final layer of sand (~1 cm) on top to protect the silica bed. Run 2-3 column volumes of the initial mobile phase through the column to fully equilibrate it. Crucially, never let the solvent level drop below the top of the silica bed.
B. Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently rinse the sides with a minimal amount of the mobile phase.
C. Elution and Fraction Collection
-
Initiate Elution: Carefully add the mobile phase to the column. If using flash chromatography, apply gentle pressure from an air or nitrogen line.
-
Solvent Gradient (if needed): Start with the optimized solvent system. If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time (e.g., starting with 30% EtOAc/Hexane and slowly increasing to 50% EtOAc/Hexane).
-
Collect Fractions: Begin collecting the eluent in small, numbered test tubes. The volume of each fraction should be roughly one-quarter of the column volume.
-
Monitor Elution with TLC: Periodically, spot every few fractions on a TLC plate. Develop the plate to identify which fractions contain the pure product.
D. Isolation
-
Combine Fractions: Based on the TLC analysis, combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 5-benzyl-5H-triazino[5,6-b]indole-3-thiol.
Expert Insights: Preventing Thiol Oxidation
The thiol group is prone to oxidation.[9] To minimize this, consider the following:
-
Deoxygenate Solvents: Before use, bubble an inert gas like nitrogen or argon through your chromatography solvents for 15-20 minutes to remove dissolved oxygen.
-
Acidic Alumina: For particularly sensitive thiols, using acidic alumina instead of silica gel can sometimes help prevent oxidation, as the process is often slower at lower pH.[9] However, this requires re-optimization of the solvent system.
Protocol III: HPLC for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a highly sensitive method used to determine the final purity of the isolated compound.[1][3] Both normal-phase and reverse-phase methods can be developed. A reverse-phase method is described here as it is common for purity analysis of moderately polar organic molecules.
Materials & System Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm and 280 nm |
| Injection Volume | 5-10 µL |
| Sample Prep | ~0.1 mg/mL solution of purified product in Acetonitrile |
Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the gradient method and collect the data.
-
Integrate the resulting chromatogram. Purity is typically expressed as the peak area of the product divided by the total peak area of all components, multiplied by 100.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Bands | Incorrect solvent system; Column overloaded. | Re-optimize solvent system with TLC; Use less crude material. |
| Cracked or Channeled Silica Bed | Column packed improperly; Bed ran dry. | Repack the column carefully. Never let the solvent level drop below the top of the sand layer. |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Streaking on TLC / Tailing on Column | Compound is too polar for the solvent; Compound is acidic/basic; Sample is too concentrated. | Add a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase; Dilute the sample. |
| Appearance of New Spots/Peaks | Decomposition on silica; Oxidation of thiol. | Use deoxygenated solvents; Consider using a less reactive stationary phase like alumina. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic solvents are flammable and toxic. Avoid inhalation and contact with skin.
-
Silica gel dust can be harmful if inhaled. Handle it carefully, preferably in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
References
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- The removal of exogenous thiols from proteins by centrifugal column chrom
- Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography.
- HPLC Method for Separation of Sulfur-containing Biomolecules. SIELC Technologies.
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5-benzyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol. PubChem, National Center for Biotechnology Information.
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Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate.
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5-benzyl-5h-[1][2][3]triazino[5,6-b]indole-3-thiol. PubChemLite.
- New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study.Bioorganic Chemistry.
- Triazinoindole analogs as potent inhibitors of α-glucosidase: synthesis, biological evaluation and molecular docking studies.Bioorganic Chemistry.
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Application Notes & Protocols: A Guide to Antimicrobial Screening of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
Introduction: The Imperative for Novel Antimicrobial Discovery
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Heterocyclic compounds, such as the 5-benzyl-5H-triazino[5,6-b]indole-3-thiol scaffold, represent a promising avenue for the development of novel therapeutics due to their diverse biological activities.[2] The triazinoindole core, in particular, has garnered interest for its potential antimicrobial efficacy.[3][4][5][6]
This comprehensive guide provides a detailed framework for the antimicrobial screening of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol and its analogs. It is designed for researchers, scientists, and drug development professionals, offering a suite of robust protocols for a tiered screening cascade. This cascade is designed to efficiently identify promising lead compounds, characterize their activity, and provide initial insights into their mechanism of action and safety profile.
Our approach emphasizes a logical progression from broad primary screening to more focused secondary and tertiary assays. This ensures that resources are directed toward the most promising candidates, maximizing the efficiency of the drug discovery pipeline.
A Tiered Approach to Antimicrobial Screening
A successful antimicrobial screening campaign for novel compounds like 5-benzyl-5H-triazino[5,6-b]indole-3-thiol follows a structured, multi-tiered approach. This ensures a thorough evaluation while optimizing resource allocation.
Figure 1: A tiered workflow for the comprehensive antimicrobial screening of novel compounds.
Tier 1: Primary Screening for Antimicrobial Activity
The initial phase of screening is designed to rapidly identify compounds with any detectable antimicrobial activity against a panel of clinically relevant microorganisms.
Protocol 1: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is particularly useful for initial high-throughput screening.[7][8]
Principle: The test compound diffuses from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[8][9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (e.g., DMSO)
-
Incubator
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the MHA plates with the prepared inoculum.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.[8]
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition in millimeters (mm).
Interpretation: The presence of a clear zone of inhibition indicates antimicrobial activity. A larger zone diameter generally suggests greater potency.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10] It is considered the gold standard for susceptibility testing and is essential for comparing the potency of different compounds. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this assay.[11][12][13]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity to determine the MIC.[10]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
Bacterial cultures adjusted to 0.5 McFarland standard and then diluted
-
Positive and negative controls
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Step-by-Step Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the 5-benzyl-5H-triazino[5,6-b]indole-3-thiol in CAMHB directly in the microtiter plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Plate Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[10]
Data Presentation: Example MIC Data
| Compound ID | Gram-Positive (S. aureus) MIC (µg/mL) | Gram-Negative (E. coli) MIC (µg/mL) |
| 5-benzyl-5H-triazino[5,6-b]indole-3-thiol | 8 | 32 |
| Analog A | 4 | 64 |
| Analog B | >128 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Tier 2: Secondary Characterization of Lead Compounds
Compounds demonstrating promising MIC values in primary screening should be advanced to secondary assays to further characterize their antimicrobial effects.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Principle: Following the determination of the MIC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
Step-by-Step Procedure:
-
Perform MIC Assay: Complete the broth microdilution assay as described in Protocol 2.
-
Sub-culturing: From each well that shows no visible growth, pipette a small volume (e.g., 10 µL) and streak it onto an MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Interpretation: Comparing the MBC to the MIC can provide insights into whether a compound is bactericidal (MBC/MIC ratio ≤ 4) or bacteriostatic (MBC/MIC ratio > 4).
Tier 3: Advanced Profiling of Optimized Leads
This tier focuses on understanding the compound's mechanism of action and its potential for toxicity.
Protocol 4: In Vitro Cytotoxicity - MTT Assay
Before a compound can be considered for further development, it is crucial to assess its toxicity to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[14][15][16][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by mitochondrial dehydrogenase enzymes, to form a purple formazan product.[17][18] The amount of formazan produced is proportional to the number of viable cells.[15]
Step-by-Step Procedure:
-
Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a plate reader.
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 (half-maximal inhibitory concentration) value can then be determined.
Elucidating the Mechanism of Action (MoA)
Understanding how a novel antimicrobial agent works is a critical step in its development.[19] The MoA can be investigated through a variety of assays targeting key bacterial processes.[20][21]
Figure 2: Potential major mechanisms of action for a novel antimicrobial compound.
Potential MoA Assays:
-
Cell Wall Synthesis Inhibition: Assays that measure the inhibition of peptidoglycan biosynthesis.
-
Membrane Permeability Assays: Using fluorescent dyes (e.g., propidium iodide) to assess membrane damage.
-
Protein Synthesis Inhibition: In vitro transcription/translation assays.
-
Nucleic Acid Synthesis Inhibition: Assays that measure the incorporation of radiolabeled precursors into DNA or RNA.[20]
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic evaluation of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol and its derivatives as potential antimicrobial agents. By employing this tiered approach, researchers can efficiently identify and characterize promising lead compounds, paving the way for the development of new therapies to combat the growing threat of antimicrobial resistance.
References
- Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC - NIH. (2022-04-18).
- Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. Future Microbiology.
- Broth Microdilution | MI - Microbiology.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Clinical and Laboratory Standards Institute.
- Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed. (1994-04-01).
- Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. (2023-09-28).
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. (2018-11-28).
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012-01-01).
- M07-A8 - Regulations.gov.
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012-01-01).
- Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. | Semantic Scholar.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Antibiotics with novel mechanism of action discovered - Drug Target Review. (2019-10-24).
- Mode of Action & Target for Antibacterial Drug - Creative Biolabs.
- Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells - ResearchGate. (2025-08-07).
- A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - NIH.
- Pharmacological Screening of Novel Heterocyclic Derivatives - IJERMT.
- View of An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity.
- Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Publishing. (2022-04-26).
- Synthesis and Antimicrobial Activities of a Novel Series of Heterocyclic α-aminophosphonates - PubMed. (2012-09-01).
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023-11-03).
- 141 Preparation and Biological Screening of Novel Heterocyclic Compounds - IJTSRD.
- A Review on the Reported Antibacterial Activity of 1,3,5-Triazine - ResearchGate. (2025-08-06).
- Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives. (2024-08-09).
- Study The Effect Of Antimicrobial Activity Of Some Synthesize Noval Qunazolino- 2,4,6- Tri - Substituted -S-Triazine Derivatives.
- Antimicrobial Activity Of Some New Hydrazino Triazine-Thione Derivative Compounds - IJRAR.org.
- s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC - NIH. (2023-09-04).
- WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013-09-18).
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
- agar-well diffusion method: Topics by Science.gov.
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Characterizing Enzyme Inhibition Profiles of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol: A Guide to In Vitro Kinase Assays
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for characterizing the inhibitory activity of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, a member of the triazinoindole class of heterocyclic compounds. The triazinoindole scaffold has been identified as a privileged structure in medicinal chemistry, with many derivatives showing potent activity as kinase inhibitors.[1] This application note details the principles, protocols, and data analysis techniques for determining the potency of this compound using a robust, luminescence-based in vitro kinase inhibition assay. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in kinase inhibitor screening and mechanism of action studies.
Introduction: The Triazinoindole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[2] Consequently, they have become one of the most important classes of therapeutic drug targets. The 5H-[2][3][4]triazino[5,6-b]indole core structure is of significant interest, serving as a foundational scaffold for the development of potent and selective kinase inhibitors.[1] Compounds based on this core, such as 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, typically function by competing with ATP for binding at the enzyme's active site, thereby blocking the phosphorylation of substrate proteins and disrupting downstream signaling cascades.[1]
Evaluating the inhibitory potential of novel compounds requires robust and reproducible assay methodologies. This guide focuses on a widely used and highly sensitive luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the phosphotransfer reaction.
Principle of the Luminescence-Based Kinase Assay
The fundamental principle of this assay is to measure the reduction in kinase activity in the presence of an inhibitor. The assay is conducted in two stages:
-
Kinase Reaction: The kinase enzyme, its specific peptide substrate, and ATP are incubated together. In the presence of an active kinase, ATP is hydrolyzed to ADP, and the substrate is phosphorylated. The inhibitor, if effective, will reduce the rate of this reaction.
-
ADP Detection: After the kinase reaction, a reagent is added that converts the newly produced ADP into ATP. A second reagent containing luciferase/luciferin is then added. The newly generated ATP acts as a substrate for the luciferase enzyme, producing a luminescent signal that is directly proportional to the amount of ADP generated in the initial kinase reaction.
Therefore, a lower luminescent signal corresponds to higher kinase inhibition. This method is highly sensitive, has a large dynamic range, and is readily adaptable to high-throughput screening formats.[2]
Key Concepts in Enzyme Inhibition Analysis
Before proceeding to the protocol, it is crucial to understand the key parameters used to quantify inhibitor potency.
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a practical measure of inhibitor potency. For an accurate IC50 determination, a minimum of 10 inhibitor concentrations should be used to generate a complete dose-response curve.[5]
-
Mechanism of Action (MOA): Understanding how an inhibitor interacts with the enzyme is critical. For ATP-competitive inhibitors, the measured IC50 value is dependent on the concentration of ATP used in the assay.[6] To determine the true binding affinity (dissociation constant, Ki), further kinetic studies are required where the IC50 is measured at multiple substrate (ATP) concentrations.[7]
-
Initial Velocity Conditions: To ensure that the measured inhibition is accurate and not confounded by factors like substrate depletion or product inhibition, assays must be run under "initial velocity" conditions. This typically means that less than 10-15% of the substrate is consumed during the reaction.[5]
Visualization of Experimental Workflow & Mechanism
To clarify the experimental process and the underlying inhibitory mechanism, the following diagrams are provided.
Caption: Experimental workflow for the kinase inhibition assay.
Caption: Mechanism of ATP-competitive kinase inhibition.
Detailed Experimental Protocol
This protocol is adapted from standard luminescence-based kinase assays and should be optimized for the specific kinase of interest.[2]
Materials and Reagents
-
Test Compound: 5-benzyl-5H-triazino[5,6-b]indole-3-thiol (prepare a 10 mM stock solution in 100% DMSO).
-
Positive Control: Staurosporine or another known inhibitor for the target kinase (prepare a 1 mM stock in 100% DMSO).
-
Kinase: Purified, active kinase of interest.
-
Substrate: Specific peptide substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: e.g., 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. The optimal buffer will depend on the kinase.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Plates: White, opaque, flat-bottom 96-well or 384-well plates suitable for luminescence.
-
DMSO: Anhydrous, molecular biology grade.
-
Equipment: Multichannel pipettes, plate reader with luminescence detection capability.
Reagent Preparation
-
Compound Dilution Plate:
-
Create a 10-point, 1:3 serial dilution of the 10 mM test compound stock in 100% DMSO. This will be your intermediate dilution plate.
-
For the final assay plate, these DMSO stocks will be further diluted in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay wells does not exceed 1%, as higher concentrations can inhibit enzyme activity.[8]
-
Prepare a "no inhibitor" control (100% DMSO) and a positive control inhibitor dilution series.
-
-
Enzyme Working Solution:
-
Dilute the kinase stock to a working concentration (e.g., 2X the final desired concentration) in cold Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[7]
-
-
Substrate/ATP Working Solution:
-
Prepare a mixture of the kinase substrate and ATP in Kinase Assay Buffer (e.g., 2X the final desired concentration).
-
Crucial Point: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase. Using ATP concentrations significantly higher than the Km will make it more difficult to identify competitive inhibitors.[5]
-
Assay Procedure (96-well format)
-
Plate Setup: Add 2.5 µL of the serially diluted test compound (from the intermediate plate) or DMSO controls to the appropriate wells of the white assay plate.
-
Enzyme Addition: Add 2.5 µL of the 2X kinase working solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP working solution to all wells to start the kinase reaction. The total volume is now 10 µL.
-
Kinase Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase (less than 15% substrate consumption).
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and facilitates the luciferase reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Control Experiments (Self-Validating System)
-
0% Inhibition Control (High Signal): Wells containing enzyme, substrate, ATP, and DMSO (no inhibitor). This represents maximum kinase activity.
-
100% Inhibition Control (Low Signal): Wells containing substrate, ATP, and DMSO, but no enzyme . This represents the background signal.
-
Positive Control: Wells containing a known inhibitor (e.g., Staurosporine) to validate assay performance.
Data Analysis and Presentation
-
Normalization: Calculate the percent inhibition for each inhibitor concentration using the control wells: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
-
Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[6]
Data Presentation Table
All quantitative data should be summarized for clarity.
| Compound | Target Kinase | IC50 (nM) |
| 5-benzyl-5H-triazino[5,6-b]indole-3-thiol | Kinase A | [Experimental Value] |
| Staurosporine (Control) | Kinase A | [Experimental Value] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal-to-Background Ratio | Insufficient enzyme activity; Sub-optimal buffer conditions (pH, ionic strength).[9] | Increase enzyme concentration; Optimize incubation time; Screen different assay buffers. |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Edge effects on the plate. | Use calibrated pipettes; Ensure proper mixing after each addition; Avoid using the outer wells of the plate. |
| Inconsistent IC50 Values | Final DMSO concentration is too high; Compound precipitation at high concentrations. | Ensure final DMSO is ≤1%; Visually inspect compound dilutions for precipitation. |
| Incomplete Dose-Response Curve | Inhibitor concentration range is too narrow or not centered around the IC50. | Test a wider range of concentrations (e.g., from 1 nM to 100 µM) to define the top and bottom plateaus. |
References
-
Zhang, L., et al. (2024). Design, synthesis and biological evaluation of 5H-[2][3][4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research. Available at: [Link]
-
Singh, P., et al. (2010). Synthesis and biological evaluation of new[2][3][4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][3][4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry. Available at: [Link]
-
Shapiro, A. B. (2015). Response to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. Available at: [Link]
-
Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
Hancock Lab. Dehydrogenase Assays. University of British Columbia. Available at: [Link]
-
National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
Shapiro, A. B. (2015). Response to "How should I start with Enzyme-Inhibitor kinetics assay?". ResearchGate. Available at: [Link]
-
Tip Biosystems (2024). What Are Enzyme Kinetic Assays?. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Application Notes & Protocols: Strategic Development of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol Derivatives
Introduction: The Therapeutic Potential of the Triazino[5,6-b]indole Scaffold
The 5H-[1][2][3]triazino[5,6-b]indole system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of compounds with a broad spectrum of biological activities.[2][4] Derivatives have demonstrated significant potential as antiviral, anticancer, antimalarial, and α-amylase inhibitory agents.[1][2][5] The parent compound, 5-benzyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol (PubChem CID: 695347), serves as a versatile starting point for chemical exploration.[3] Its structure features a reactive thiol group at the 3-position, which is an ideal handle for nucleophilic substitution and addition reactions, allowing for the introduction of diverse chemical moieties to modulate physicochemical properties and biological activity.
This guide provides a comprehensive overview of the synthesis of the core scaffold and outlines detailed protocols for the strategic development of novel derivatives. We will delve into the causality behind experimental choices, provide self-validating methodologies, and discuss structure-activity relationship (SAR) insights to guide rational drug design.
Part 1: Synthesis of the Core Scaffold
The foundational step in any derivatization campaign is the efficient and reliable synthesis of the starting material. The most common and effective route to the 5H-[1][2][3]triazino[5,6-b]indole-3-thiol core involves the cyclization of an isatin-3-thiosemicarbazone intermediate.[2] For our target compound, this requires an initial N-benzylation of the isatin precursor.
Protocol 1.1: Synthesis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
This protocol proceeds in three key steps, starting from commercially available isatin.
Step 1: Synthesis of 1-benzylisatin
-
Suspend isatin (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield 1-benzylisatin. Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of 1-benzylisatin-3-thiosemicarbazone
-
Dissolve 1-benzylisatin (1.0 eq) in glacial acetic acid by warming gently.
-
Add a solution of thiosemicarbazide (1.1 eq) in warm glacial acetic acid to the isatin solution.
-
Reflux the mixture for 1-2 hours. A yellow precipitate will form.
-
Cool the reaction mixture, collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Step 3: Oxidative Cyclization to 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
-
Suspend the 1-benzylisatin-3-thiosemicarbazone (1.0 eq) in an aqueous solution of potassium carbonate (3%, w/v).
-
Heat the suspension to 80-90 °C with vigorous stirring. The color of the solution will change.
-
Maintain the temperature and continue stirring for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the solution to room temperature and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid (HCl) or acetic acid until precipitation is complete (pH ~5-6).
-
Collect the solid product by filtration, wash extensively with water to remove salts, and dry to afford the title compound.
Caption: Synthetic workflow for the core scaffold.
Part 2: Derivatization Strategies at the 3-Thiol Position
The nucleophilic character of the thiol group is the gateway to a vast chemical space. The following protocols outline key strategies for its modification. The choice of strategy is often guided by the desired pharmacological profile, as different appended moieties can serve as pharmacophores for various biological targets.
Strategy A: S-Alkylation
S-alkylation is a robust method for introducing a variety of functional groups. The reaction of the thiol with N-arylchloroacetamides, for example, has been used to generate potent antitumor agents.[6]
Protocol 2.1: General Procedure for S-Alkylation
-
Dissolve 5-benzyl-5H-triazino[5,6-b]indole-3-thiol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Add the desired alkylating agent (1.1 eq) (e.g., an alkyl halide, ethyl bromoacetate, or an N-aryl-2-chloroacetamide).
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 4-12 hours. Monitor progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
| Alkylating Agent Example | Reagent Class | Potential Application |
| N-(4-chlorophenyl)-2-chloroacetamide | N-Aryl-2-chloroacetamide | Anticancer Agents[6] |
| Ethyl bromoacetate | α-Halo Ester | Synthetic Intermediate |
| 1-(2-chloroethyl)pyrrolidine | Chloroalkyl Amine | Antiviral Agents[2] |
| 2-bromo-1-(thiazol-2-yl)ethan-1-one | α-Halo Ketone | α-Amylase Inhibitors[1] |
Table 1: Representative S-alkylation reagents and their applications.
Strategy B: Synthesis of Thiazolidinone Hybrids
Hybrid molecules that incorporate a 4-thiazolidinone ring have shown promise as anticancer agents.[6] This synthesis typically involves a two-step process starting with the S-alkylation product from an N-aryl-2-chloroacetamide.
Protocol 2.2: Synthesis of Thiazolidinone-Triazinoindole Hybrids
This protocol assumes the successful synthesis of a 2-((5-benzyl-5H-[1][2][3]triazino[5,6-b]indol-3-yl)thio)-N-arylacetamide intermediate as per Protocol 2.1.
-
Prepare a Schiff base by refluxing the appropriate aromatic aldehyde (1.0 eq) with the corresponding hydrazine derivative (1.0 eq) in ethanol for 4-6 hours.
-
The specific protocol for creating the thiazolidinone ring from the triazinoindole scaffold often involves reacting a hydrazine derivative of the core molecule with an aldehyde and then thioglycolic acid. A more direct approach from the thiol is also possible.
-
A common route to thiazolidinones linked at the 3-position involves first preparing 3-hydrazino-5-benzyl-5H-[1][2][3]triazino[5,6-b]indole.
-
React the 3-hydrazino derivative (1.0 eq) with an appropriate aromatic aldehyde (1.0 eq) in ethanol with a catalytic amount of acetic acid and reflux for 3-5 hours to form the hydrazone.
-
To the resulting hydrazone, add thioglycolic acid (1.2 eq) in dioxane and reflux for 8-12 hours.
-
Concentrate the reaction mixture under reduced pressure, and treat the residue with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization.
Caption: Key derivatization strategies from the 3-thiol position.
Part 3: Physicochemical and Structural Characterization
Unambiguous characterization of all newly synthesized compounds is critical for establishing their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is required.
Protocol 3.1: Standard Characterization Workflow
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) on silica gel plates with an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) to monitor the disappearance of starting materials and the appearance of the product.
-
Purification: Purify the crude product using either recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or flash column chromatography on silica gel.
-
Structure Confirmation:
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Confirm the presence of signals corresponding to the new substituent and the disappearance of the thiol proton (S-H), which is often broad and may appear between 12-14 ppm in DMSO-d₆.[1][7]
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and molecular weight of the compound.[1][8]
-
-
Purity Assessment: Determine the final purity of the compound using High-Performance Liquid Chromatography (HPLC), aiming for a purity of ≥95% for biological screening.
| Analysis | Parent Scaffold (Expected Data) | S-Alkylated Derivative (Expected Changes) |
| ¹H NMR | S-H proton signal (broad, ~13-14 ppm in DMSO-d₆). Aromatic protons of indole and benzyl groups. CH₂ signal of benzyl group. | Disappearance of the S-H proton signal. Appearance of new proton signals corresponding to the alkyl group (e.g., S-CH₂-). |
| ¹³C NMR | C=S carbon signal (~160-170 ppm). Signals for the triazinoindole core and benzyl group. | Shift in the C3 carbon signal. Appearance of new carbon signals from the alkyl substituent. |
| HRMS | [M+H]⁺ corresponding to C₁₆H₁₃N₄S⁺ | [M+H]⁺ corresponding to the newly formed derivative. |
Table 2: Expected analytical data for parent and derivatized compounds.
Part 4: Structure-Activity Relationship (SAR) Insights
The ultimate goal of derivatization is to improve the biological activity and drug-like properties of the parent compound. Literature on triazinoindoles provides valuable clues for rational design.
-
Lipophilicity and Size: Studies on related triazinoindoles have shown that the lipophilicity of substituents can influence mutagenicity and clastogenicity, with larger, more hydrophobic groups sometimes leading to reduced toxicity.[9][10] This suggests that modifying the benzyl group or the appended S-alkyl chain can be used to fine-tune the compound's safety profile.
-
Target-Specific Moieties: The choice of substituent at the 3-position is critical for directing biological activity.
-
Antiviral Activity: The presence of hydroxyalkylamino substituents at C-3 has been identified as beneficial for activity against rhinoviruses.[2]
-
Anticancer Activity: Linking the triazinoindole core to other heterocyclic systems like thiazolidinones or pyridines has yielded compounds with potent antiproliferative activity, sometimes acting as iron chelators.[5][6]
-
Enzyme Inhibition: The introduction of thiazole analogues via the thiol linker has produced compounds with excellent α-amylase inhibitory potential.[1]
-
Caption: Rational design based on known SAR trends.
Conclusion
The 5-benzyl-5H-triazino[5,6-b]indole-3-thiol scaffold is a highly tractable starting point for the development of new therapeutic agents. The synthetic protocols and derivatization strategies outlined here provide a robust framework for researchers to explore the chemical space around this core. By leveraging the versatility of the 3-thiol position and applying rational SAR principles, medicinal chemists can generate diverse libraries of novel compounds for biological screening, paving the way for the discovery of next-generation drugs.
References
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New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study. PubMed, National Center for Biotechnology Information.[Link]
-
Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate.[Link]
-
Quantitative structure-mutagenic activity relationships of triazino indole derivatives. PubMed, National Center for Biotechnology Information.[Link]
-
5-benzyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol. PubChem, National Center for Biotechnology Information.[Link]
-
Clastogenicity of triazinoindole derivatives in relation with the physicochemical properties of the substituents. PubMed, National Center for Biotechnology Information.[Link]
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry.[Link]
-
Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed, National Center for Biotechnology Information.[Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed, National Center for Biotechnology Information.[Link]
-
Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB. PubMed, National Center for Biotechnology Information.[Link]
-
Synthesis of novel[1][9]thiazino[3´,2´:2,3][1][2][3]triazino[5,6-b]indole derivatives. ResearchGate.[Link]
-
Triazinoindole. PubChem, National Center for Biotechnology Information.[Link]
-
1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. PubMed, National Center for Biotechnology Information.[Link]
-
Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. ResearchGate. [https://www.researchgate.net/publication/320146030_Synthesis_of_3S-Substituted_Triazino56-b]indoles_and_4-Thiazolidinone-triazino56-b]indole_Hybrids_with_Antitumor_Activity]([Link])
-
5-benzyl-5h-[1][2][3]triazino[5,6-b]indole-3-thiol. PubChemLite.[Link]
-
Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives... ResearchGate.[Link]
-
Exploration of leads from bis-indole based triazine derivatives targeting human aldose reductase in diabetic type 2: in-silico approaches. National Institutes of Health (NIH).[Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central, National Institutes of Health (NIH).[Link]
-
Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks.[Link]
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- 9. Quantitative structure-mutagenic activity relationships of triazino indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clastogenicity of triazinoindole derivatives in relation with the physicochemical properties of the substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound with a triazinoindole core. Recognizing the critical need for robust and reliable analytical methods in drug discovery and quality control, this guide outlines three distinct, validated methodologies. The primary method described is a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) technique, suitable for assay and impurity profiling. Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices and a simple UV-Vis spectrophotometric method for the analysis of the bulk drug substance are presented. Each protocol is designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2][3]
Introduction and Analytical Considerations
5-benzyl-5H-[1][2][4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic molecule belonging to the triazinoindole class.[5] Compounds with this scaffold are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7] Accurate quantification is fundamental for pharmacokinetic studies, formulation development, stability testing, and quality assurance.
Physicochemical Properties (PubChem CID: 695347)[5]
-
Molecular Formula: C₁₆H₁₂N₄S
-
Molecular Weight: 292.4 g/mol
-
Predicted XlogP: 2.7 (Indicates moderate lipophilicity)
Analytical Rationale: The structure of the analyte guides the selection of analytical techniques. The fused aromatic indole system and the benzyl group contain strong chromophores, making UV-Vis detection a viable strategy. Its moderate lipophilicity and molecular weight are well-suited for reversed-phase liquid chromatography. The presence of multiple nitrogen atoms provides sites for protonation, enabling sensitive detection by electrospray ionization mass spectrometry (ESI-MS).
Primary Method: Stability-Indicating HPLC-UV Analysis
This method is designed to quantify 5-benzyl-5H-triazino[5,6-b]indole-3-thiol and resolve it from potential process impurities and degradation products, making it a stability-indicating assay.[8]
2.1. Principle of Separation A reversed-phase HPLC method separates compounds based on their hydrophobicity. The non-polar stationary phase (C18) retains the moderately non-polar analyte, while a polar mobile phase elutes it. A gradient elution is employed to ensure adequate separation of the main peak from earlier-eluting polar impurities and later-eluting non-polar degradants within a reasonable runtime.
2.2. Experimental Protocol: HPLC-UV
Step 1: Reagent and Sample Preparation
-
Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.[9]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Preparation: Prepare sample solutions to a target concentration of 25 µg/mL using the diluent. For solid dosage forms, this may involve grinding, extraction, and filtration.[9]
Step 2: Chromatographic Conditions A summary of the instrumental parameters is provided in the table below.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Waters XBridge, Agilent Zorbax) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient Program | Time (min): 0, %B: 30; Time (min): 15, %B: 90; Time (min): 17, %B: 90; Time (min): 17.1, %B: 30; Time (min): 22, %B: 30 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection | Monitor at 254 nm and 325 nm. Quantify at 325 nm. |
| Run Time | 22 minutes |
Scientist's Note: A C18 column is selected for its robust hydrophobic retention of the analyte's indole and benzyl groups.[10] Formic acid in the mobile phase helps to protonate residual silanols on the stationary phase, leading to improved peak symmetry. A gradient elution ensures that both polar and non-polar impurities are effectively separated from the main analyte peak.[8] Monitoring at two wavelengths allows for comprehensive impurity profiling and peak purity assessment.
Step 3: Data Analysis and System Suitability
-
System Suitability Test (SST): Before sample analysis, inject the 25 µg/mL working standard five times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Quantification: Generate a linear calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of the analyte in the samples using the regression equation derived from the calibration curve.
2.3. HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
2.4. Method Validation Protocol The HPLC-UV method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[4][11]
| Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.995. Analyte peak resolved from degradants (forced degradation study) and placebo peaks. |
| Linearity & Range | R² ≥ 0.999 over the range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery at three concentration levels (e.g., 5, 25, 75 µg/mL). |
| Precision (RSD%) | Repeatability (n=6): ≤ 1.0% RSD. Intermediate Precision (different day/analyst): ≤ 2.0% RSD. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. To be determined experimentally. |
| Robustness | No significant change in results with small variations in flow rate (±0.1 mL/min), column temp (±2 °C), mobile phase pH. |
Scientist's Note: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are essential to prove the stability-indicating nature of the method by ensuring that all potential degradation products are separated from the parent peak.[12]
Alternative Method: LC-MS/MS for High Sensitivity
This method is ideal for quantifying the analyte at very low concentrations, such as in biological fluids (e.g., plasma) for pharmacokinetic studies, where matrix interference and sensitivity are major concerns.[13]
3.1. Principle of Analysis LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[14] The analyte is separated from matrix components, ionized (typically via ESI), and the specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification, providing exceptional specificity.
3.2. Experimental Protocol: LC-MS/MS
Step 1: Sample Preparation (for Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).
-
Vortex & Centrifuge: Vortex mix for 1 minute, then centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer & Evaporate: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase mixture (70:30 A:B).
Step 2: UPLC and Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY, Agilent 1290 Infinity II, or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Fast gradient, e.g., 30% to 95% B in 2.5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | Analyte: Q1: 293.1 m/z → Q3: [To be determined experimentally, e.g., ~118.1 m/z]. IS: To be determined. |
| Key MS Parameters | Capillary Voltage: ~3.5 kV; Source Temp: ~150 °C; Desolvation Temp: ~450 °C; Collision Energy: Optimize. |
Scientist's Note: The precursor ion [M+H]⁺ for the analyte is 293.1 m/z.[15] The product ion for the Multiple Reaction Monitoring (MRM) transition must be determined by infusing a standard solution and performing a product ion scan. A common fragment could correspond to the benzyl group or other stable fragments of the triazinoindole core. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
3.3. LC-MS/MS Analysis Workflow Diagram
Caption: Workflow for high-sensitivity LC-MS/MS analysis.
Supporting Method: UV-Vis Spectrophotometry
This method is suitable for a quick, non-destructive assay of the pure, bulk drug substance where high specificity is not required. It is not a stability-indicating method.
4.1. Experimental Protocol: UV-Vis
-
Solvent Selection: Use a high-purity spectroscopic grade solvent in which the analyte is freely soluble (e.g., Methanol or Ethanol).
-
Determine λmax: Prepare a ~10 µg/mL solution of the analyte. Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer against a solvent blank. The wavelength of maximum absorbance (λmax) should be identified. Based on similar indole structures, expect a strong peak in the 320-350 nm range.[16]
-
Prepare Calibration Standards: Prepare a series of at least five standard solutions of known concentration bracketing the expected sample concentration.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).
-
Sample Analysis: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and calculate the concentration using the Beer-Lambert law equation derived from the calibration curve.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- ResearchGate. (2025).
- ScienceDirect.
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PubChem. 5-benzyl-5H-[1][2][4]triazino[5,6-b]indole-3-thiol.
- ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- African Journal of Biomedical Research. Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry.
- ResearchGate. (2025). Sample Preparation in Analysis of Pharmaceuticals | Request PDF.
- PubMed. (1987).
- Chromatography Online. (2025).
- Thermo Fisher Scientific. Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
-
PubChemLite. 5-benzyl-5h-[1][2][4]triazino[5,6-b]indole-3-thiol.
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ResearchGate. (2025). Convenient Synthesis 5 H -[1][2][4]Triazine[ 5 , 6 - b ]indole- 3 - thiol Derivatives.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific. Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software.
- PubMed. Chromatographic methods for analysis of triazine herbicides.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Journal of Chromatographic Science | Oxford Academic. (2012).
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
- Taylor & Francis. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- PubMed. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety.
- ResearchGate. LC-MS/MS chromatograms of five triazines obtained after MSPD method was... | Download Scientific Diagram.
- PubMed. (2014).
- Asian Journal of Chemistry.
- Frontiers. (2023). LC-MS guided isolation of N,β-glucopyranosyl vincosamide and other compounds from the curare ingredient Strychnos peckii.
- PMC - NIH. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
Welcome to the technical support guide for the synthesis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and improve your final yield.
Overview of Synthetic Pathway
The synthesis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol is typically achieved through a three-step process starting from isatin. This pathway involves the N-benzylation of the isatin core, followed by condensation with thiosemicarbazide to form a key intermediate, which is then cyclized to yield the final triazinoindole product. Each step presents unique challenges that can impact the overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step affecting the overall yield of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol?
While every step is important, the final intramolecular cyclization of 1-benzylisatin-3-thiosemicarbazone (Step 3) is often the most critical stage for maximizing yield. This reaction requires carefully controlled alkaline conditions to promote the desired ring closure without causing decomposition or side reactions.[1] Inadequate base strength, improper solvent choice, or non-optimal temperature can lead to a complex mixture of products and significantly lower the yield of the target compound.
Q2: My final product has poor solubility. What are the recommended solvents for purification?
The target compound, 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, like many heterocyclic systems, exhibits limited solubility in common organic solvents. For recrystallization, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often required, sometimes in combination with alcohols like ethanol or methanol to induce precipitation upon cooling. For chromatographic purification, a mobile phase consisting of a mixture of dichloromethane and methanol or ethyl acetate and methanol is often effective.
Troubleshooting Guide: Step-by-Step Yield Optimization
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Part 1: Low Yield in N-Benzylation of Isatin (Step 1)
Q: My N-benzylation reaction to form 1-benzylisatin is incomplete, with significant starting isatin remaining. How can I drive the reaction to completion?
This is a classic nucleophilic substitution reaction where the isatin anion attacks benzyl halide. Incomplete conversion is typically due to issues with base strength, solvent, or reaction conditions.
Causality & Solution:
-
Base Selection: The pKa of the N-H proton of isatin is approximately 10.3. A base that is strong enough to fully deprotonate the isatin is crucial. While potassium carbonate (K₂CO₃) is commonly used, it may not be sufficient for complete deprotonation.[2]
-
Troubleshooting: Switch to a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF.[3] NaH is a non-nucleophilic, powerful base that will irreversibly deprotonate the isatin, driving the reaction forward.
-
-
Solvent Choice: The solvent must be able to dissolve the isatin salt and should be aprotic to avoid reacting with the base.
-
Temperature and Time: These reactions may require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting: If using K₂CO₃ in DMF, heating the reaction to 80-90°C for several hours is often necessary.[2] Monitor the reaction by TLC until the starting isatin spot disappears.
-
Table 1: Recommended Conditions for N-Benzylation of Isatin
| Parameter | Condition 1 (Moderate) | Condition 2 (High-Yield) | Rationale |
| Base | K₂CO₃ (1.1 eq.) | NaH (1.1 eq., 60% in oil) | NaH ensures complete deprotonation of isatin. |
| Solvent | Acetonitrile or DMF | Anhydrous DMF | DMF is superior for solvating the isatin anion. |
| Reagent | Benzyl chloride or Benzyl bromide | Benzyl bromide (1.1 eq.) | Bromide is a better leaving group than chloride. |
| Temperature | 80 °C | 0 °C to Room Temp. | The NaH reaction is highly exothermic and should be cooled initially. |
| Time | 3-12 hours | 2-6 hours | The stronger base leads to a faster reaction. |
Part 2: Poor Conversion in Thiosemicarbazone Formation (Step 2)
Q: The condensation between 1-benzylisatin and thiosemicarbazide is slow and gives a low yield of the thiosemicarbazone intermediate. What are the key parameters to optimize?
This step involves the nucleophilic attack of the primary amine of thiosemicarbazide on the highly electrophilic C3-carbonyl of the isatin ring, followed by dehydration.[4] The reaction is pH-sensitive and can be hindered by poor reagent quality or solubility issues.
Causality & Solution:
-
Catalyst: The reaction is often acid-catalyzed. A small amount of acid protonates the carbonyl oxygen, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Troubleshooting: Add a few drops of glacial acetic acid to the reaction mixture in ethanol.[5] This simple addition can dramatically increase the reaction rate and yield.
-
-
Solvent and Temperature: The reactants must be sufficiently dissolved for the reaction to proceed efficiently.
-
Reagent Purity: Ensure the thiosemicarbazide used is of high purity. Impurities can interfere with the reaction.
Part 3: Optimizing the Final Cyclization to Triazinoindole (Step 3)
Q: I'm getting a low yield of the final 5-benzyl-5H-triazino[5,6-b]indole-3-thiol. What are the best conditions for this cyclization?
This is an intramolecular condensation-cyclization that forms the triazine ring. The reaction is base-mediated and is highly dependent on the choice of base, solvent, and temperature to avoid side reactions.
Causality & Solution:
-
Base and Solvent System: A moderately strong base is required to facilitate the ring closure. The solvent must be compatible with the base and stable at the required reaction temperature.
-
Troubleshooting: A widely successful method involves refluxing the thiosemicarbazone intermediate with potassium carbonate (K₂CO₃) in a solvent like dioxane.[1] An aqueous solution of K₂CO₃ or KOH can also be effective. The choice of solvent can influence the reaction rate and final yield.
-
-
Reaction Temperature: The temperature must be high enough to overcome the activation energy for cyclization but not so high as to cause decomposition.
-
Troubleshooting: Refluxing is typically required. The exact temperature will depend on the solvent used (e.g., Dioxane boils at ~101 °C). Monitor the reaction progress by TLC to avoid prolonged heating after the reaction is complete.
-
-
Work-up Procedure: The product is a thiol and can exist in equilibrium with its thione tautomer.[7] The work-up procedure should be designed to cleanly isolate the product.
-
Troubleshooting: After the reaction is complete, cooling the mixture and acidifying with an acid like acetic acid or dilute HCl will neutralize the base and precipitate the product. The solid can then be collected by filtration, washed, and dried.
-
Experimental Protocols
Protocol 1: Synthesis of 1-Benzylisatin
-
To a round-bottom flask, add isatin (1.0 eq) and anhydrous dimethylformamide (DMF, ~5 mL per gram of isatin).
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise under a nitrogen atmosphere. Stir for 30 minutes at 0 °C. The solution should turn into a deep colored slurry of the sodium salt.
-
Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, carefully quench by slowly adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield 1-benzylisatin as a solid.
Protocol 2: Synthesis of 1-Benzylisatin-3-thiosemicarbazone
-
In a round-bottom flask, dissolve 1-benzylisatin (1.0 eq) in ethanol (~20 mL per gram).
-
Add thiosemicarbazide (1.1 eq) to the solution.
-
Add 3-5 drops of glacial acetic acid as a catalyst.[5]
-
Heat the mixture to reflux and maintain for 2-3 hours. A precipitate should begin to form.
-
Monitor the reaction by TLC. Upon completion, cool the flask to room temperature and then in an ice bath to maximize precipitation.
-
Collect the yellow solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.
Protocol 3: Cyclization to 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
-
Suspend the 1-benzylisatin-3-thiosemicarbazone (1.0 eq) in dioxane or a 1:1 mixture of ethanol and water.[1]
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water.
-
Acidify the aqueous mixture to pH ~5-6 with glacial acetic acid or 1M HCl. A solid will precipitate.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, recrystallize from a DMF/ethanol mixture to obtain the pure 5-benzyl-5H-triazino[5,6-b]indole-3-thiol.
References
- ResearchGate. (n.d.). The synthesis of thiosemicarbazone derivatives with isatin.
-
Hall, M. D., et al. (2011). Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. Journal of Medicinal Chemistry, 54(17), 5878-5889. [Link]
- Yakan, H. (2025). New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies. Ordu Üniversitesi Bilim ve Teknoloji Dergisi.
-
Mushtaq, A., et al. (2024). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC Advances, 14, 12345-12356. [Link]
-
Khan, A., et al. (2021). New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study. Bioorganic Chemistry, 114, 105121. [Link]
- Mushtaq, A., et al. (2024). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC Advances.
- PubMed. (n.d.). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety.
- PubMed. (n.d.). Reaction of isatin with thiocarbohydrazide: a correction.
-
Rani, P., et al. (2020). Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening. Pharmaceutical and Biomedical Research, 6(2), 1-12. [Link]
- ResearchGate. (n.d.). Structure of triazinoindole-based thiosemicarbazide analogs and their α-glucosidase activity.
- ResearchGate. (n.d.). Synthesis of some N-4-substituted isatin-3-thiosemicarbazones.
- Digital Repository. (n.d.). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. Retrieved from the University of Baghdad, College of Pharmacy repository.
- ResearchGate. (2020). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin.
- Shakir, T. H., & Jawad, M. M. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy, 11(12), 1629-1638.
- Google Patents. (n.d.). WO2014115171A1 - Triazine compounds and a process for preparation thereof.
- PubMed Central. (n.d.). Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation.
- PubMed. (n.d.). Synthesis of New Thiosemicarbazones and Semicarbazones Containing the 1,2,3-1H-triazole-isatin Scaffold: Trypanocidal, Cytotoxicity, Electrochemical Assays, and Molecular Docking.
-
Mushtaq, A., et al. (2024). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC Advances, 14(20), 14227-14238. [Link]
-
ResearchGate. (n.d.). Convenient Synthesis 5 H -[5][8][9]Triazine[5,6- b ]indole-3-thiol Derivatives. Retrieved from ResearchGate.
-
PubChem. (n.d.). 5-benzyl-5H-[5][8][9]triazino[5,6-b]indole-3-thiol. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 23(10), 2649. [Link]
-
PubChemLite. (n.d.). 5-benzyl-5h-[5][8][9]triazino[5,6-b]indole-3-thiol. Retrieved from PubChemLite.
- MDPI. (n.d.). New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies.
-
Gómez-Saiz, P., et al. (2003). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Inorganic Chemistry, 42(25), 8234-8240. [Link]
- ResearchGate. (2024). (PDF) Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities.
- Semantic Scholar. (n.d.). Design and synthesis of multitarget triazinoindole derivatives with potent antiproliferative activity: Targeting EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, and caspase-9.
-
Arctom. (n.d.). 5-BENZYL-5H-[5][8][9]TRIAZINO[5,6-B]INDOLE-3-THIOL | Catalog CD-6623-1391. Retrieved from Arctom.
- Hit2Lead. (n.d.). SC-6904191.
-
Fluorochem. (n.d.). 5-benzyl-5H-[5][8][9]triazino[5,6-b]indole-3-thiol. Retrieved from a chemical supplier website.
- MDPI. (n.d.). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors.
- PubMed Central. (n.d.). 5-Benzyl-5H-pyrido[3,2-b]indole.
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214. [Link]
-
PubMed Central. (n.d.). Synthesis of 1,3,5-Triazepines and Benzo[f][8][10][11]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from PubMed Central.
-
BLDpharm. (n.d.). 28668-95-3|5H-[5][8][9]Triazino[5,6-b]indole-3-thiol. Retrieved from BLDpharm.
- ChemicalBook. (n.d.). 5-BENZYL-3-MERCAPTO-5H-1,2,4-TRIAZINO[5,6-B]INDOLE.
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- 5. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triazino[5,6-b]indole Synthesis
Welcome to the technical support guide for the synthesis of triazino[5,6-b]indoles. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding common issues in triazino[5,6-b]indole synthesis.
Q1: My reaction yields are consistently low. What are the most common reasons?
Low yields in triazino[5,6-b]indole synthesis typically stem from three primary areas: incomplete reaction, formation of stable but undesired intermediates, and product degradation. The most common synthetic route involves the acid-catalyzed condensation of an isatin derivative with a substituted aminoguanidine or thiosemicarbazide.[1][2][3] Incomplete cyclization of the initial hydrazone intermediate is a frequent cause of low yields.[3][4][5] Furthermore, the triazine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opened byproducts.
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What could they be?
The presence of multiple, often closely-eluting, spots suggests the formation of isomers or related byproducts. A common byproduct is the uncyclized isatin-hydrazone intermediate (e.g., isatin-3-thiosemicarbazone), which can exist as syn and anti isomers.[3][4] Only one of these isomers (typically the syn or Z-isomer) can productively cyclize to the desired triazino[5,6-b]indole.[4][5] The other isomer represents a thermodynamic sink, stalling the reaction. Additionally, if substituted isatins or aminoguanidines are used, you may be forming regioisomers.
Q3: My final product has an unexpected mass spectrum, with a peak suggesting the loss of a small molecule. What might have happened?
This can occur if the triazine ring itself undergoes a contraction or rearrangement. While less common for the triazino[5,6-b]indole system, 1,2,4-triazine rings can, under certain conditions (e.g., treatment with acids, oxidants, or reductants), contract to form imidazole or other heterocyclic rings.[6] This would result in a product with a lower molecular weight than expected. Another possibility is the hydrolysis of substituents on the triazine ring, especially if ester or amide functionalities are present.
Q4: The color of my reaction mixture is much darker than described in the literature. Should I be concerned?
Indole-containing compounds can be sensitive to oxidation, especially under acidic conditions or when exposed to air for prolonged periods at elevated temperatures.[7] This can lead to the formation of highly colored, often polymeric, byproducts. While a change in color is expected during the reaction, a deep, tar-like appearance often indicates significant byproduct formation and potential degradation of the desired product.
Part 2: Troubleshooting Guide: Specific Experimental Issues
This section provides a detailed, cause-and-effect analysis of specific problems, complete with preventative measures and remediation protocols.
Issue 1: An Unexpectedly Stable Intermediate is the Major Product
-
Observation: TLC and LC-MS analysis show the reaction has stalled, with the major product having a mass corresponding to the condensation of the two starting materials (e.g., isatin + thiosemicarbazide) but not the final cyclized product. NMR may show two sets of signals for this intermediate.
-
Root Cause Analysis: The initial condensation between the isatin C3-ketone and the hydrazine derivative forms a hydrazone intermediate. This intermediate can exist as geometric isomers (E/Z or syn/anti). For the subsequent intramolecular cyclization to occur, the nucleophilic nitrogen of the hydrazone must be able to attack the C2-carbonyl of the isatin ring. This is only possible for the Z-isomer.[4][5] The E-isomer is sterically hindered and cannot cyclize, effectively halting the reaction pathway for that portion of the material. The reaction conditions (solvent polarity, pH) can influence the equilibrium between these isomers.
Fig 1. Isomer trapping in triazino[5,6-b]indole synthesis. -
Preventative & Remediation Strategies:
-
pH Control: The cyclization step is often favored in an alkaline medium, which can facilitate the deprotonation needed for the nucleophilic attack and may also help equilibrate the isomers.[3] Adding a base like aqueous sodium hydroxide or potassium carbonate and heating can drive the reaction to completion.
-
Solvent Choice: Switching to a more polar, high-boiling solvent like DMF or DMSO can sometimes provide the thermal energy needed to overcome the isomerization barrier and facilitate cyclization.
-
Protocol: Driving Cyclization of a Stalled Reaction
-
Step 1: Cool the reaction mixture to room temperature.
-
Step 2: Add 1 M aqueous potassium carbonate solution dropwise until the pH of the mixture is ~9-10 (check with pH paper).
-
Step 3: Re-heat the mixture to reflux and monitor the reaction by TLC every 30 minutes. Look for the disappearance of the intermediate spot(s) and the appearance of the product spot.
-
Step 4: If the reaction proceeds, continue heating for 2-4 hours or until TLC indicates completion. If it does not, consider isolating the intermediate and attempting the cyclization in a different solvent system.
-
-
Issue 2: Significant Formation of a Water-Soluble, Ring-Opened Byproduct
-
Observation: After workup, the yield is very low. Analysis of the aqueous layer (e.g., by LC-MS) reveals a compound with a mass corresponding to the desired product + 18 amu (H₂O).
-
Root Cause Analysis: The 1,2,4-triazine ring is an electron-deficient heterocycle. The C5 position, in particular, is susceptible to nucleophilic attack.[8] Under prolonged heating in acidic aqueous conditions, water can act as a nucleophile, attacking the triazine ring and initiating a cascade of reactions leading to hydrolysis and ring-opening. This is a known degradation pathway for some 1,2,4-triazine derivatives.[9]
Fig 2. Troubleshooting workflow for suspected hydrolysis. -
Preventative & Remediation Strategies:
-
Minimize Water: Use thoroughly dried solvents and reagents. If an acid catalyst is required, use a non-aqueous source, such as glacial acetic acid, instead of aqueous HCl.
-
Reduce Reaction Time: Monitor the reaction closely. Once the product is formed, proceed with the workup promptly to avoid prolonged exposure to harsh conditions that could cause degradation.
-
Catalyst Choice: Use the mildest acid catalyst that effectively promotes the reaction. Often, a catalytic amount of acetic acid is sufficient.
-
Issue 3: Product is Contaminated with Oxidized/Polymeric Materials
-
Observation: The crude product is a dark, tarry solid that is difficult to purify by standard column chromatography. The desired product is present but accompanied by a baseline streak on TLC and broad, undefined humps in the NMR spectrum.
-
Root Cause Analysis: The indole nucleus, particularly the C3 position, is electron-rich and susceptible to oxidation.[7] This process can be accelerated by heat, light, and acid. The resulting radical cations can polymerize, leading to intractable materials. While the C3 position is part of the fused triazine ring in the final product, the starting isatin and intermediates can still be susceptible.
-
Preventative & Remediation Strategies:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degas Solvents: Before use, degas reaction solvents by bubbling nitrogen or argon through them for 15-20 minutes.
-
Purification Protocol: Charcoal and Filtration
-
Step 1: Dissolve the crude, dark product in a suitable solvent (e.g., DMF, DMSO, or hot ethanol).
-
Step 2: Add a small amount of activated charcoal (approx. 5-10% by weight of the crude material).
-
Step 3: Stir the mixture at room temperature for 30 minutes. The charcoal will adsorb many of the highly colored polymeric impurities.
-
Step 4: Filter the mixture through a pad of Celite® to remove the charcoal. The resulting filtrate should be significantly lighter in color.
-
Step 5: Proceed with standard purification methods like recrystallization or chromatography on the decolorized material.
-
-
Part 3: Data Summary & Protocols
Table 1: Effect of Reaction Conditions on Byproduct Formation
The following table summarizes typical outcomes based on reaction conditions for the condensation of isatin with thiosemicarbazide. Data is illustrative and based on common principles in heterocyclic synthesis.
| Catalyst | Solvent | Temperature (°C) | Typical Product:Byproduct Ratio | Primary Byproduct Type |
| Acetic Acid (cat.) | Ethanol | 78 (Reflux) | 70:30 | Uncyclized E-Isomer |
| HCl (1 eq) | Ethanol/H₂O | 80 (Reflux) | 40:60 | Ring-Hydrolyzed Product |
| None | Ethanol | 78 (Reflux) | 10:90 | Uncyclized Intermediates |
| K₂CO₃ (1.1 eq) | DMF | 120 | 90:10 | Minor Oxidation Products |
References
-
Title: Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][10][11]triazino[3′,4′:3,4][1][10][11]triazino[5,6-b]indoles and Some of their Nucleoside Analogs Source: Molecules URL: [Link]
-
Title: Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety Source: Bollettino Chimico Farmaceutico URL: [Link]
-
Title: Ring contraction of 1,2,4-triazine derivatives in the synthesis of imidazoles Source: Russian Chemical Bulletin URL: [Link]
-
Title: First synthesis of tert-butyl-substituted[1][10][11]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF 3S-SUBSTITUTED TRIAZINO[5,6-b]INDOLES AND 4-THIAZOLIDINONE-TRIAZINO[5,6-b]INDOLE HYBRIDS WITH ANTITUMOR ACTIVITY Source: ResearchGate URL: [Link]
-
Title: Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole Source: Proceedings of the National Academy of Sciences of Belarus, Chemical Series URL: [Link]
-
Title: Convenient Synthesis 5 H -[1][10][11]Triazine[5,6- b ]indole-3-thiol Derivatives Source: ResearchGate URL: [Link]
-
Title: Features of the reaction of 1-amino-2-nitroguanidine with isatins. Synthesis of[1][10][11]triazino[5,6-b]indoles Source: ResearchGate URL: [Link]
-
Title: FEATURES OF THE REACTION OF 1-AMINO-2-NITROGUANIDINE WITH ISATINS. SYNTHESIS OF[1][10][11]TRIAZINO[5,6-b]INDOLES Source: Chemistry of Heterocyclic Compounds URL: [Link]
-
Title: Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]
-
Title: Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts Source: Molecules URL: [Link]
-
Title: C.2 Reactions of 1,2,4-Triazino[6,5-b]indoles Source: Heterocycles URL: [Link]
-
Title: The Reaction of 6-Methyl-3-phenyl-1,2,4-triazine with Nucleophiles Source: J-Stage URL: [Link]
-
Title: Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Applications of Radical Cyclization Reactions in Total Syntheses of Naturally Occurring Indole Alkaloids Source: ResearchGate URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Indole Source: Pharmaguideline URL: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. FEATURES OF THE REACTION OF 1-AMINO-2-NITROGUANIDINE WITH ISATINS. SYNTHESIS OF [1,2,4]TRIAZINO[5,6-<i>b</i>]INDOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
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- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
Welcome to the technical support center for 5-benzyl-5H-triazino[5,6-b]indole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic scaffold. As a molecule of interest for kinase inhibition and other therapeutic applications, achieving high purity is paramount for reliable downstream biological assays.[1] This document moves beyond standard protocols to provide in-depth, field-proven insights into the challenges unique to this compound and its derivatives.
The primary challenges in purifying 5-benzyl-5H-triazino[5,6-b]indole-3-thiol stem from three core chemical properties:
-
The Thiol Group: The thiol moiety is highly susceptible to atmospheric oxidation, leading to the formation of a disulfide-linked dimer. This is often the most significant source of yield loss and introduces a hard-to-remove, higher molecular weight impurity.[2][3]
-
Thiol-Thione Tautomerism: The compound exists as a tautomeric mixture of the thiol and the 5-benzyl-2H-[4][5]triazino[5,6-b]indole-3-thione form.[5] These tautomers can exhibit different solubilities and chromatographic behaviors, complicating purification.
-
Poor Solubility: Like many planar, nitrogen-rich heterocyclic systems, this compound often exhibits limited solubility in common, low-polarity organic solvents used for chromatography.
This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions, a detailed troubleshooting manual, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: My final product shows two spots on TLC and two peaks in HPLC, even after column chromatography. What is happening? A: This is a classic sign of thiol oxidation. The primary product spot/peak is your target compound, while the second, often less polar, spot/peak is the corresponding disulfide dimer. The dimer forms readily in the presence of air, especially when the compound is dissolved in solvent or adsorbed on a silica gel surface during chromatography.
Q2: The solubility of my crude product is extremely low in standard solvents like ethyl acetate and dichloromethane. How can I effectively purify it using column chromatography? A: This is a common issue with triazinoindole derivatives. For chromatography, a "dry loading" technique is highly recommended. Dissolve your crude product in a minimal amount of a strong solvent (like DMF, DMSO, or a DCM/methanol mixture), adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent completely. The resulting free-flowing powder can then be loaded onto the top of your column. This prevents precipitation at the point of application and ensures a uniform band.
Q3: After purification, my NMR spectrum has very broad proton signals, or some signals are missing entirely. Is the compound unstable? A: While degradation is possible, this issue is often caused by trace amounts of paramagnetic metal impurities, such as copper or iron, which may be carried over from the synthesis (e.g., from reagents like CuBr used in related Ullmann-type reactions).[6][7] These metals can cause significant line broadening in NMR spectra.[7] Before concluding that the compound has decomposed, try passing a solution of the sample through a small plug of silica gel or a metal-scavenging resin. Aggregation at high concentrations can also lead to broader signals.
Q4: Elemental analysis of my purified sample shows a consistently low value for sulfur. Why? A: This is almost certainly due to contamination with the disulfide dimer. The dimer has a higher molecular weight but contains the same number of sulfur atoms per two molecules of the monomer, effectively lowering the overall mass percentage of sulfur in the bulk sample. To resolve this, the sample must be repurified under strictly anaerobic conditions, or the dimer must be chemically reduced back to the thiol before a final purification step.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield After Purification | Oxidation to Disulfide: The thiol is oxidized during workup or on the chromatography column, converting the product into a different compound (the dimer). | Solution: Perform all purification steps using deoxygenated solvents and under an inert atmosphere (Nitrogen or Argon).[3] Bubbling argon through your prepared eluent for 15-20 minutes before use is a highly effective measure. |
| Irreversible Adsorption or Degradation on Silica Gel: The basic nitrogen atoms in the triazinoindole core can interact strongly with the acidic silanol groups of standard silica gel, leading to streaking and material loss.[8] | Solution: Deactivate the silica gel by adding 0.5-1% triethylamine to your eluent system.[8] This neutralizes the acidic sites. Alternatively, use a less acidic stationary phase, such as neutral alumina. | |
| Persistent Impurities in Final Product | Co-elution with Starting Materials: Unreacted N-benzylisatin or other synthetic precursors may have similar polarity to the product. | Solution: Optimize your chromatography gradient. Start with a very low polarity eluent (e.g., 100% Hexane or DCM) to first wash off non-polar impurities, then gradually increase the polarity to elute your product. A shallow gradient is key for separating compounds with close Rf values. |
| Disulfide Dimer Contamination: The dimer, once formed, can be difficult to separate from the monomer, especially if their polarities are similar in the chosen solvent system. | Solution: Before the final purification, dissolve the impure material in a solvent like THF or methanol and treat it with a mild reducing agent such as Dithiothreitol (DTT) or a small amount of Sodium Borohydride (NaBH₄) to cleave the disulfide bond back to the thiol. Then, perform the final purification under inert conditions. | |
| Streaking/Tailing on TLC and Column | Strong Analyte-Stationary Phase Interaction: The polar N-H and C=S/S-H groups interact too strongly with the silica surface. | Solution: In addition to adding triethylamine to the eluent, consider using a more polar "push" solvent in your system. For example, instead of a Hexane/Ethyl Acetate gradient, try a Dichloromethane/Methanol gradient. Methanol is highly effective at disrupting the hydrogen bonding that causes tailing. |
| Poor Solubility in Eluent: The compound is precipitating and re-dissolving as it travels down the column, leading to a smeared band. | Solution: Ensure your chosen eluent system is one in which the compound has reasonable, albeit not excessive, solubility. If using a Hexane/EtOAc system, adding 5-10% Dichloromethane (DCM) can significantly improve the solubility of many heterocyclic compounds without drastically changing the overall polarity. |
Section 3: Recommended Purification Protocols
Protocol 3.1: Oxidation-Aware Flash Column Chromatography
This protocol is designed to minimize oxidative dimerization and handle poor solubility.
1. Preparation of Solvents and Column:
- Select an appropriate eluent system based on TLC analysis (target Rf ≈ 0.25). A typical starting point is a gradient of Dichloromethane (DCM) to 1-5% Methanol in DCM.
- Crucial Step: Deoxygenate all chromatography solvents (both the low-polarity and high-polarity components of your gradient) by bubbling Argon or Nitrogen gas through them for at least 20 minutes.
- Prepare a silica gel slurry using the deoxygenated low-polarity starting solvent. Pack the column under positive pressure. Equilibrate the packed column with 2-3 column volumes of the starting eluent.
2. Sample Loading (Dry-Loading Method):
- Dissolve ~1 g of crude product in a minimal volume of a suitable solvent (e.g., 5-10 mL of DCM/MeOH 9:1 or THF).
- Add ~2-3 g of silica gel to this solution to form a slurry.
- Remove the solvent under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.[8]
- Carefully layer this powder on top of the packed silica column. Add a thin layer of sand on top to prevent disturbance.
3. Elution and Fraction Collection:
- Run the column under a slight positive pressure of inert gas.
- Start with the low-polarity eluent and run a shallow gradient to the high-polarity eluent.
- Collect fractions and analyze by TLC. Use a UV lamp (254 nm) for visualization. A potassium permanganate stain can also be effective for visualizing the thiol.[9]
4. Product Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure at a moderate temperature (≤40 °C).
- Once concentrated, place the product under high vacuum to remove residual solvents. Store the final product under an inert atmosphere and protected from light.
Protocol 3.2: Recrystallization from a Binary Solvent System
Recrystallization is effective if the crude product is already >90% pure and the main impurity is the disulfide dimer, which often has different crystallization properties.
1. Solvent Screening:
- Place a small amount of crude product in several test tubes.
- Add single solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and observe solubility at room temperature and upon heating.
- The ideal "Solvent 1" is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10]
- The ideal "Solvent 2" (anti-solvent) is one in which the compound is insoluble. Solvent 1 and Solvent 2 must be miscible. A common pair is Ethanol (Solvent 1) and Water (Solvent 2).
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask with a stir bar.
- Add the minimum amount of hot Solvent 1 required to fully dissolve the solid. Keep the solution at a gentle boil.
3. Crystallization:
- Slowly add Solvent 2 dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears.
- Add a few more drops of hot Solvent 1 to just redissolve the precipitate and obtain a clear solution.
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
- For maximum recovery, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of cold Solvent 1/Solvent 2 mixture to remove any remaining soluble impurities.
- Dry the purified crystals under high vacuum.
Section 4: Visual Workflows & Data
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Typical TLC Data
The following table provides representative Rf values for the target compound and common impurities in a standard solvent system. Actual values may vary based on specific silica plates and conditions.
| Compound | Structure Type | Typical Rf (Hexane:EtOAc 3:2) | Visualization Notes |
| N-benzylisatin | Starting Material | ~ 0.65 | UV active |
| 5-benzyl-5H-triazino[5,6-b]indole-3-thiol | Product | ~ 0.30 | UV active, may stain with KMnO₄ |
| Disulfide Dimer | Impurity | ~ 0.45 | UV active, often appears just above the product |
| Baseline impurities | By-products | < 0.10 | Highly polar, UV active |
Oxidation-Aware Chromatography Workflow
Caption: Workflow for inert atmosphere flash chromatography.
Section 5: References
-
ResearchGate. Convenient Synthesis 5 H -[4][5]Triazine[ 5 , 6 - b ] indole - 3 - thiol Derivatives. Available at: [Link]
-
PubChem. 5-benzyl-5H-[4][5]triazino[5,6-b]indole-3-thiol. Available at: [Link]
-
MDPI. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. Available at: [Link]
-
Masaryk University. Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of Rochester. Tips for Flash Column Chromatography. Available at: [Link]
-
ACS Publications. Preparation of Thiols. Available at: [Link]
-
STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS. Available at: [Link]
-
PMC. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
Reddit. How would you purify air-sensitive materials (thiols) using column chromatography?. Available at: [Link]
-
PMC. Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]
-
ACS Publications. Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. Available at: [Link]
-
ResearchGate. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
PMC. 5-Benzyl-5H-pyrido[3,2-b]indole. Available at: [Link]
-
PubMed. Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide-Alkyne Click Reaction. Available at: [Link]
-
University of Rochester. Chromatography: TLC Stains/Dips. Available at: [Link]
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- 5. 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | C16H12N4S | CID 695347 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide-Alkyne Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mt.com [mt.com]
Technical Support Guide: Stability of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol in Solution
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-benzyl-5H-triazino[5,6-b]indole-3-thiol. Its purpose is to address common stability issues encountered in solution-based experiments, offering troubleshooting strategies and preventative protocols to ensure experimental accuracy and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol.
Q1: My solution of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol is changing color (e.g., turning yellowish) over a short period. Is this normal?
A: This is a common observation and indicates chemical degradation. The primary cause is the oxidation of the thiol (-SH) group on the molecule.[1][2] Thiol compounds are susceptible to oxidation, which can lead to the formation of colored byproducts, most notably the disulfide dimer. This process is often accelerated by dissolved oxygen in the solvent, the presence of trace metal ions, and exposure to light.
Q2: I've observed a decrease in the purity of my compound in my analytical run (HPLC) after leaving the solution on the benchtop for a few hours. What is the likely cause?
A: The decrease in purity is almost certainly due to degradation. The thiol group is highly reactive and can readily oxidize to form a disulfide dimer, effectively linking two molecules of the parent compound.[3][4] This new, larger molecule will have a different retention time in your HPLC analysis, causing the peak area of your parent compound to decrease and a new peak corresponding to the dimer to appear.
Q3: How does the pH of my buffer affect the stability of the compound?
A: The pH of your solution is a critical factor. The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).[5] The thiolate form is a much stronger nucleophile and is significantly more susceptible to oxidation.[5] In neutral to alkaline solutions (pH > 7), the equilibrium shifts towards the thiolate, accelerating degradation.[1][6] Conversely, in slightly acidic conditions (e.g., pH 5-6), the protonated thiol form dominates, which is comparatively more stable.[6][7]
Q4: Can I prepare stock solutions in an organic solvent like DMSO and store them?
A: Yes, stock solutions in a dry, high-quality aprotic solvent such as DMSO or DMF are generally more stable than aqueous solutions. However, they are not immune to degradation. For best results, we recommend preparing highly concentrated stocks, aliquoting them into single-use volumes to avoid repeated freeze-thaw cycles, and storing them at -80°C under an inert atmosphere (e.g., argon or nitrogen). Even under these conditions, it is best practice to prepare fresh working solutions in your aqueous experimental buffer immediately before use.
Q5: What is the most common degradation pathway I should be aware of?
A: The most prevalent degradation pathway is oxidative dimerization, where two molecules of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol are oxidized to form a single disulfide-bridged molecule. This reaction is catalyzed by oxygen and trace metal ions.[1][2] Further oxidation to sulfinic or sulfonic acids is possible under more aggressive oxidative conditions and is generally considered irreversible.[5]
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific stability-related problems during your experiments.
Issue 1: Rapid Compound Degradation in Aqueous Buffers
-
Symptoms:
-
A rapid decrease in the parent compound's peak area in HPLC analysis within minutes to hours.
-
Appearance of one or more new, broader peaks in the chromatogram, often at a different retention time.
-
Visible color change or precipitation in the solution.
-
-
Root Cause Analysis: The primary culprit is the rapid oxidation of the thiol group, which is highly sensitive in aqueous environments. This process is driven by several factors:
-
Dissolved Oxygen: Standard laboratory buffers are saturated with atmospheric oxygen, which acts as the primary oxidizing agent.[1]
-
Metal Ion Catalysis: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺), often present as impurities in water or buffer salts, are potent catalysts for thiol oxidation.[1]
-
pH Effects: As detailed in the FAQs, neutral or alkaline pH levels promote the formation of the highly reactive thiolate anion, dramatically increasing the rate of oxidation.[6]
-
-
Solutions and Preventative Measures:
-
De-gas All Aqueous Buffers: Before adding the compound, thoroughly de-gas your buffer to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., high-purity nitrogen or argon) for 15-30 minutes or by using a combination of sonication and vacuum.
-
Incorporate a Chelating Agent: Add a metal chelator such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to your buffer. EDTA will sequester trace metal ions, preventing them from catalytically participating in the oxidation reaction.[1][8]
-
Optimize Solution pH: Whenever your experimental conditions permit, maintain a slightly acidic pH (e.g., pH 5.0-6.5). This keeps the molecule in its more stable protonated thiol form and minimizes the concentration of the reactive thiolate.[7]
-
Maintain Low Temperatures: Perform all manipulations on ice and store working solutions at 4°C for the shortest possible duration. Lower temperatures significantly slow the rate of all chemical degradation reactions.
-
Issue 2: Poor Reproducibility and Inconsistent Experimental Results
-
Symptoms:
-
High variability in results from bioassays (e.g., IC₅₀ values) conducted on different days.
-
Inconsistent quantification of the compound between seemingly identical analytical runs.
-
-
Root Cause Analysis: Inconsistency often stems from unaccounted-for variations in the concentration of the active, non-degraded compound. This can be caused by:
-
Variable Solution Age: Using a solution prepared hours ago versus one prepared freshly will result in different effective concentrations due to ongoing degradation.
-
Inconsistent Handling: Differences in the time a solution spends at room temperature, exposure to ambient light, or the source of water used for buffers can all contribute to different levels of degradation.
-
-
Solutions and Preventative Measures:
-
Standardize Solution Preparation: Implement a strict protocol where the final working solution is prepared fresh from a frozen stock immediately before each experiment.
-
Protect from Light: The triazinoindole core is a complex heterocyclic system that may be susceptible to photodegradation.[9][10] Always prepare and store solutions in amber-colored vials or tubes wrapped in aluminum foil to protect them from ambient and UV light.
-
Document Everything: Meticulously record the preparation time of all solutions and the duration of each experimental step to help identify sources of variability.
-
Section 3: Key Degradation Pathways and Troubleshooting Workflow
The following diagrams illustrate the primary degradation mechanism and a logical workflow for addressing stability issues.
Primary Degradation Pathway: Oxidative Dimerization
Caption: Oxidative degradation pathway of the thiol-containing compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting stability issues.
Section 4: Standard Operating Protocols (SOPs)
Adherence to standardized protocols is essential for mitigating stability issues.
SOP 1: Preparation and Handling of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Use only high-purity, anhydrous DMSO.
-
Weigh the compound in a clean, dry vial.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex thoroughly until completely dissolved. A brief, gentle sonication may be used if necessary.
-
Immediately aliquot the stock solution into single-use, low-binding tubes.
-
Flush the headspace of each aliquot with an inert gas (argon or nitrogen) before capping tightly.
-
Store aliquots at -80°C.
-
-
Working Solution Preparation (Aqueous Buffer):
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris). Add 0.5 mM EDTA. Thoroughly de-gas the buffer by sparging with argon or nitrogen for at least 20 minutes on ice.
-
Dilution: Retrieve a single aliquot of the frozen DMSO stock. Allow it to thaw completely at room temperature.
-
Immediately before use, perform a serial dilution of the stock into the cold, de-gassed, EDTA-containing buffer to achieve your final working concentration.
-
Keep the final working solution on ice and protected from light at all times. Discard any unused working solution at the end of the day; do not store and re-use.
-
SOP 2: Protocol for a Basic Stability Assessment
This protocol allows you to quantify the stability of the compound under your specific experimental conditions using HPLC.[11][12]
-
Materials:
-
5-benzyl-5H-triazino[5,6-b]indole-3-thiol
-
HPLC-grade solvents
-
Your experimental buffer (e.g., PBS, pH 7.4)
-
Buffer A: Experimental buffer + 0.5 mM EDTA, de-gassed.
-
Buffer B: Experimental buffer (no additives), not de-gassed.
-
Amber and clear HPLC vials.
-
-
Procedure:
-
Prepare a fresh working solution of the compound at a known concentration (e.g., 10 µM) in both Buffer A and Buffer B.
-
Dispense the solution from Buffer A into two amber HPLC vials.
-
Dispense the solution from Buffer B into one amber and one clear HPLC vial.
-
You now have four conditions to test:
-
Optimized: Buffer A, amber vial (de-gassed, chelated, dark).
-
No Chelator/De-gas: Buffer B, amber vial (dark).
-
Light Exposure: Buffer B, clear vial (exposed to ambient light).
-
Control (t=0): Immediately inject a sample from the "Optimized" condition to establish the initial purity.
-
-
Place all vials in the HPLC autosampler (or on the benchtop) at a controlled temperature (e.g., 25°C).
-
Analyze the samples by HPLC at set time points (e.g., t = 1h, 4h, 8h, 24h).
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining by comparing its peak area to the t=0 sample.
-
Plot the % remaining vs. time for each condition. This will visually and quantitatively demonstrate the impact of oxygen, metal ions, and light on the compound's stability.
-
Section 5: Data Summary Table
The following table summarizes the expected relative stability of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol under various common laboratory conditions, based on the chemical principles of thiol stability.[1][6][13]
| Condition | Solvent | Additives | Light | Temperature | Expected Stability | Rationale |
| Optimal Storage | Anhydrous DMSO | None | Dark | -80°C | High | Aprotic solvent, low temp, no O₂/H₂O minimizes all degradation. |
| Working Aqueous (Optimized) | De-gassed Buffer | EDTA | Dark | 4°C | Moderate | Mitigates major degradation pathways (oxidation, catalysis). |
| Working Aqueous (Standard) | Standard Buffer | None | Dark | 25°C | Low | Presence of O₂ and potential metal ions will cause steady degradation. |
| Working Aqueous (pH 8.5) | Standard Buffer | None | Dark | 25°C | Very Low | Alkaline pH promotes formation of the highly reactive thiolate anion.[1] |
| Working Aqueous (Light) | Standard Buffer | None | Ambient | 25°C | Very Low | Combines oxidative degradation with potential photodegradation.[10] |
References
- ResearchGate. (2025). Oxidation of thiol compounds by molecular oxygen in aqueous solutions.
- ResearchGate. Oxidation of thiols.
- Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols.
- National Institutes of Health (NIH). The role of thiols in antioxidant systems.
- Fiveable. Thiol Oxidation Definition.
-
PubChem. 5-benzyl-5H-[1][2][5]triazino[5,6-b]indole-3-thiol. Available at:
- ChemRxiv. (2025). Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling.
- MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene.
-
ResearchGate. (2025). Convenient Synthesis 5 H -[1][2][5]Triazine[ 5 , 6 - b ]indole- 3 - thiol Derivatives. Available at:
- ResearchGate. Photostability studies.
- ASM Journals. Evolution of Catabolic Pathways: Genomic Insights into Microbial s-Triazine Metabolism.
- PubMed. (2001). Stability of thiols in an aqueous process flavoring.
- ResearchGate. Compound stability under different pH conditions.
-
PubChemLite. 5-benzyl-5h-[1][2][5]triazino[5,6-b]indole-3-thiol. Available at:
- ScienceDirect. Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ScienceDirect. (2005). Assay and Stability Testing.
- Longdom Publishing. Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications.
- Taylor & Francis Online. (2009). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
- ResearchGate. (2025). Programmable Site‐Selectivity: pH‐Modulated Triazine–Thiol Exchange for Site‐ and Chemoselective Cysteine Labeling.
- SciSpace. (2013). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com.
- National Institutes of Health (NIH). (2021). Medicinal Thiols: Current Status and New Perspectives.
- PubMed. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene.
-
Sigma-Aldrich. 5-benzyl-5H-[1][2][5]triazino[5,6-b]indole-3-thiol. Available at:
- ResearchGate. Thiolated polymers: Stability of thiol moieties under different storage conditions.
- PubMed Central (PMC). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- MDPI. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review.
- PubMed. (2014). Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways.
- PubMed. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- ResearchGate. Stability of thiol groups at different pH environments at 37°C.
-
PubChem. 3-(benzylsulfanyl)-5H-[1][2][5]triazino[5,6-b]indole. Available at:
- ResearchGate. (2025). Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
Welcome to the technical support guide for the scale-up synthesis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, kilogram-scale production. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure a safe, efficient, and reproducible process.
Synthesis Overview & Core Principles
The synthesis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol is typically achieved through a two-step process starting from 5-benzylisatin.
-
Step 1: Condensation. Reaction of 5-benzylisatin with thiosemicarbazide to form the intermediate, 5-benzylisatin-3-thiosemicarbazone. This is a classical condensation reaction.[1][2][3]
-
Step 2: Oxidative Cyclization. Base-mediated intramolecular cyclization of the thiosemicarbazone intermediate to yield the final triazinoindole product.[4] This step is crucial and often presents the most significant scale-up challenges.
The key to a successful scale-up lies in understanding and controlling the parameters of each step, particularly the cyclization, where factors like base selection, temperature control, and reaction kinetics become critical.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of the target compound.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction (Step 2) is stalling and not going to completion, even after extended reaction times. Why? A: This is a common scale-up issue related to mass and heat transfer. At a larger scale, inefficient mixing can create localized "cold spots" or areas where the base concentration is not uniform. Ensure your reactor's overhead stirrer is providing vigorous agitation to maintain a homogenous slurry. Additionally, confirm that the internal reaction temperature is meeting the target, as heat loss is more significant in larger vessels.
Q2: The final product is a dark brown or greyish solid, not the expected yellow powder. What causes this discoloration? A: The primary cause is the oxidation of the thiol group (-SH) to form disulfide bridges (-S-S-) between molecules. This is exacerbated by prolonged exposure to air, especially at elevated temperatures during reaction work-up or drying. Another potential cause is thermal decomposition if the reaction temperature was too high.
Q3: I am seeing a significant amount of an insoluble byproduct after cyclization. What is it? A: This is often unreacted 5-benzylisatin-3-thiosemicarbazone intermediate. Its insolubility in the basic reaction medium can be mistaken for product. The root cause is typically an inefficient cyclization due to issues with the base, temperature, or reaction time as mentioned in Q1. Always check the purity of your intermediate before starting the cyclization step.
Q4: What is the best method to monitor the reaction progress on a large scale? A: While TLC is useful in the lab, it can be cumbersome for large-scale production. High-Performance Liquid Chromatography (HPLC) is the preferred method.[5] Develop a simple HPLC method to track the disappearance of the thiosemicarbazone intermediate and the appearance of the triazinoindole product. This provides quantitative data for determining reaction completion.
In-Depth Troubleshooting Guides
Problem Area 1: Low Yield in Condensation (Step 1)
Symptoms:
-
TLC/HPLC analysis shows a significant amount of unreacted 5-benzylisatin.
-
The isolated intermediate has a low melting point or appears gummy.
Root Cause Analysis & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Catalyst | The condensation is acid-catalyzed. On a larger scale, the relative amount of catalyst can be inadvertently reduced, slowing the reaction.[1] | Increase the loading of glacial acetic acid catalyst from a few drops to 0.1-0.5 mol equivalent for better protonation of the carbonyl group. |
| Poor Solubility | 5-benzylisatin may have limited solubility in pure ethanol at scale, reducing the effective concentration of reactants. | Use a co-solvent system. A mixture of Ethanol:Dioxane (3:1) can improve solubility and reaction kinetics. |
| Premature Precipitation | The thiosemicarbazone product can sometimes precipitate out of solution before the reaction is complete, especially during cooling cycles. | Maintain a consistent reflux temperature and ensure the reaction runs to completion (monitored by HPLC) before initiating cool-down. |
Optimized Lab Protocol (Adaptable for Scale-Up):
-
Charge the reactor with 5-benzylisatin (1.0 eq) and ethanol.
-
Add thiosemicarbazide (1.1 eq) followed by glacial acetic acid (0.2 eq).
-
Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.
-
Monitor the reaction by HPLC until <2% of the starting isatin remains.
-
Cool the mixture to 20°C.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum.
Problem Area 2: Inefficient Cyclization & Side Reactions (Step 2)
Symptoms:
-
Low yield of the final product.
-
Presence of both starting material and product in the crude solid.
-
Formation of a dark, tar-like substance.
Root Cause Analysis & Solutions:
The cyclization is an oxidative process that requires a base to facilitate the ring closure. The choice of base and solvent is critical.[4][6]
| Parameter | Bench-Scale Choice | Scale-Up Recommendation & Rationale |
| Base | Potassium Hydroxide (KOH) | Potassium Carbonate (K₂CO₃) . K₂CO₃ is a milder, non-hygroscopic base that reduces the risk of hydrolysis side reactions and is easier to handle at scale. It provides sufficient basicity for the cyclization without being overly aggressive.[6] |
| Solvent | Ethanol/Water | Dioxane or DMF . These aprotic, high-boiling point solvents are excellent for this reaction. They fully solubilize the intermediate and allow for higher reaction temperatures (100-120°C), which significantly accelerates the cyclization rate. Dioxane is often preferred for easier removal.[6] |
| Atmosphere | Air | Inert Atmosphere (Nitrogen) . To prevent the oxidative formation of disulfide byproducts, which causes discoloration and impurities, the reaction should be conducted under a nitrogen blanket.[7] |
Proposed Cyclization Mechanism
The base deprotonates the hydrazinic nitrogen, which then attacks the C4-carbonyl of the isatin ring. Subsequent dehydration and tautomerization lead to the aromatic triazinoindole system.
Caption: Key mechanistic steps in the base-catalyzed cyclization.
Problem Area 3: Product Purification & Purity
Symptoms:
-
The final product fails to meet purity specifications (>98%).
-
The product has poor solubility, suggesting the presence of polymeric impurities or disulfides.
-
Batches show inconsistent color.
Root Cause Analysis & Solutions:
| Issue | Cause | Solution |
| Disulfide Impurities | Oxidation of the thiol group, especially during drying with air at elevated temperatures. | 1. Inert Drying: Dry the final product under vacuum with a gentle nitrogen bleed. 2. Reductive Workup (if needed): If disulfide formation is severe, the crude product can be re-slurried with a mild reducing agent like sodium borohydride (NaBH₄) before final isolation.[8] |
| Trapped Solvent | High-boiling point solvents like DMF or Dioxane can be difficult to remove completely. | 1. Anti-Solvent Precipitation: After recrystallization from a minimal amount of hot DMF, add a large volume of an anti-solvent like ethanol or water to crash out the product, leaving impurities and residual DMF in the mother liquor. 2. Methanol Slurry: Slurrying the filtered cake in hot methanol can effectively remove trapped DMF. |
| Inorganic Salts | Residual base (K₂CO₃) or salts formed during acidic workup. | Ensure the crude product is thoroughly washed with deionized water until the filtrate is neutral (pH ~7) before the final recrystallization step. |
Recommended Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot DMF (approx. 80-90°C).
-
Hot filter the solution to remove any insoluble particulates.
-
Slowly add ethanol (an anti-solvent, ~3-4 volumes relative to DMF) to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then further cool to 0-5°C for several hours to maximize crystallization.
-
Filter the purified solid, wash with cold ethanol, and dry under vacuum at 50-60°C.
Scale-Up Safety & Handling Considerations
-
Exotherm Control: While the condensation and cyclization steps are not violently exothermic, monitor the internal temperature during reagent addition and heating on a large scale. Gradual heating is recommended.[9]
-
Thiol Handling: Thiols can have strong, unpleasant odors. Ensure the process is conducted in a well-ventilated area or in a closed system.
-
Solvent Safety: Dioxane and DMF have specific handling requirements. Consult the Safety Data Sheet (SDS) for appropriate personal protective equipment (PPE) and disposal procedures.
By carefully controlling the reaction parameters, understanding the underlying chemical principles, and proactively addressing common scale-up challenges, the synthesis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol can be successfully and safely scaled to meet production demands.
References
-
TSI Journals. STUDIES ON THE SYNTHESIS AND CHARACTERISATION OF SULPHONES DERIVED FROM ISATIN, TRIAZOLOINDOLE AND INDOPHENAZINES. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available at: [Link]
-
MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available at: [Link]
-
Royal Society of Chemistry Publishing. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening. Available at: [Link]
-
Chemistry Stack Exchange. Purification of thiols. Available at: [Link]
-
MDPI. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Available at: [Link]
-
ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Available at: [Link]
-
Chemtek Scientific. Challenges of scaling up production from grams to kilos. Available at: [Link]
-
Reddit. How would you purify air-sensitive materials (thiols) using column chromatography?. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. Available at: [Link]
-
ResearchGate. The synthesis of thiosemicarbazone derivatives with isatin. Available at: [Link]
-
ResearchGate. Convenient Synthesis 5 H -[4][10][11]Triazine[5,6- b ]indole-3-thiol Derivatives. Available at: [Link]
-
Taylor & Francis Online. Design, Synthesis and Exploration of Novel Triazinoindoles as Potent Quorum-Sensing Inhibitors and Radical Quenchers. Available at: [Link]
-
Royal Society of Chemistry Publishing. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. Available at: [Link]
-
ACS Publications. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Available at: [Link]
-
G-Biosciences. Thiopropyl Resin for the purification of thiol group containing proteins. Available at: [Link]
-
PubMed. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Available at: [Link]
-
ResearchGate. Synthetic route for the 5-methoxyisatin-β-thiosemicarbazone derivatives.... Available at: [Link]
-
Arctom. 5-BENZYL-5H-[4][10][11]TRIAZINO[5,6-B]INDOLE-3-THIOL. Available at: [Link]
-
MDPI. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Available at: [Link]
-
Semantic Scholar. Design and synthesis of multitarget triazinoindole derivatives with potent antiproliferative activity: Targeting EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, and caspase-9. Available at: [Link]
-
PubMed. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Available at: [Link]
-
PubMed. New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study. Available at: [Link]
-
PubMed. Design and synthesis of multitarget triazinoindole derivatives with potent antiproliferative activity: Targeting EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, and caspase-9. Available at: [Link]
-
TimTec eChemStore. HTS00981 5-benzyl-1,2,4-triazino[5,6-b]indole-3-thiol. Available at: [Link]
Sources
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- 2. Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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minimizing impurities in the final product of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
Technical Support Center: 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
Guide Objective: This document provides advanced troubleshooting and best practices for the synthesis and purification of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, designed for researchers and drug development professionals. Our goal is to empower you to consistently achieve high purity in your final product by understanding the critical parameters and potential pitfalls of the synthesis.
Section 1: The Synthetic Pathway: Mechanism and Critical Control Points
The synthesis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol is most commonly achieved via the acid- or base-catalyzed condensation and subsequent cyclization of 1-benzylisatin with thiosemicarbazide.[1] Understanding this pathway is fundamental to controlling impurity formation.
The reaction proceeds in two key stages:
-
Schiff Base Formation: The ketone at the C3 position of 1-benzylisatin reacts with the primary amine of thiosemicarbazide to form the 1-benzylisatin-3-thiosemicarbazone intermediate.
-
Intramolecular Cyclization: Under the influence of heat and a catalyst (typically a base like potassium carbonate), the second amine of the thiosemicarbazone moiety attacks the C2 carbonyl of the isatin core, leading to ring closure and dehydration to form the final triazinoindole ring system.
Visualizing the Core Synthesis
Caption: Core workflow for the synthesis of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol.
Section 2: Troubleshooting Guide for Impurity Minimization
This section addresses specific impurities and issues encountered during the synthesis in a question-and-answer format.
Question 1: My final product is contaminated with unreacted 1-benzylisatin. How can I prevent this and remove it?
Answer:
-
Causality: The presence of unreacted 1-benzylisatin points to an incomplete initial condensation step. This is often due to either incorrect stoichiometry or insufficient reaction time/temperature for the formation of the thiosemicarbazone intermediate.
-
Preventative Measures:
-
Stoichiometry: Ensure you are using a slight excess (1.05 to 1.1 equivalents) of thiosemicarbazide. This drives the equilibrium towards the formation of the intermediate.
-
Reaction Monitoring: Track the disappearance of the 1-benzylisatin spot by Thin Layer Chromatography (TLC). The starting material is typically a distinct orange/red color, which should fade as the reaction progresses.
-
-
Removal Protocol:
-
1-benzylisatin has significantly different solubility compared to the desired product. It is more soluble in moderately polar solvents like dichloromethane or ethyl acetate.
-
Trituration: Suspend your crude product in a minimal amount of cold ethyl acetate. The 1-benzylisatin will preferentially dissolve.
-
Filter the solid product and wash it with another small portion of cold ethyl acetate.
-
Dry the solid product. Confirm the removal of the impurity via TLC or HPLC analysis.
-
Question 2: I'm observing a significant amount of the 1-benzylisatin-3-thiosemicarbazone intermediate in my product. What causes incomplete cyclization?
Answer:
-
Causality: The cyclization step is the most energy-intensive part of the reaction and requires effective catalysis. Failure to cyclize is typically due to:
-
Insufficient Temperature: The reaction may not have been heated sufficiently or for long enough to overcome the activation energy for the intramolecular nucleophilic attack.
-
Ineffective Base: The base (e.g., potassium carbonate) may be old, hydrated, or used in insufficient quantity. The base is crucial for deprotonating the amide nitrogen, making it a more potent nucleophile for the ring-closing attack.[1]
-
-
Troubleshooting Steps:
-
Increase Temperature: If using a solvent like dioxane, ensure the reaction is brought to a vigorous reflux.
-
Verify Base Quality: Use freshly dried, powdered potassium carbonate. Ensure at least one equivalent is used.
-
Solvent Choice: A higher-boiling point solvent like dimethylformamide (DMF) can sometimes facilitate difficult cyclizations, but be aware that it makes product workup more challenging.
-
Re-subject to Conditions: If you have already isolated the crude product containing the intermediate, you can resuspend it in the reaction solvent with fresh base and reflux again until TLC analysis shows complete conversion.
-
Question 3: My mass spectrum shows a peak at double the expected molecular weight (approx. 582.7 g/mol ). What is this impurity?
Answer:
-
Causality: This is the classic signature of an oxidative dimerization impurity. The thiol (-SH) group on your product is susceptible to oxidation, especially when exposed to air during workup or purification in a neutral or basic solution. This forms a disulfide (-S-S-) bond, linking two molecules of your product together.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and, more importantly, the workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Acidic Workup: During the workup, acidify the reaction mixture before exposing it to air for extended periods. Thiols are generally less prone to oxidation under acidic conditions.
-
-
Removal Protocol (Reductive Cleavage):
-
Dissolve the impure product in a suitable solvent (e.g., THF or ethanol).
-
Add a mild reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄) in a small quantity.
-
Stir the reaction at room temperature and monitor the disappearance of the dimer by TLC or LC-MS.
-
Carefully quench the excess reducing agent and re-precipitate or re-crystallize your purified monomeric product.
-
Question 4: The color of my final product is very dark/brown instead of the expected pale yellow/off-white. What does this indicate?
Answer:
-
Causality: A dark, often tarry, appearance typically points to thermal decomposition or extensive side reactions. This can be caused by:
-
Excessive Heat: Prolonged heating at very high temperatures can degrade the indole or triazine ring systems.
-
Strongly Basic Conditions: While a base is necessary, very strong bases or high concentrations can promote undesired polymerization or condensation reactions, especially with trace impurities in the starting materials.[2]
-
Solvent Impurities: Peroxides in solvents like dioxane or THF can lead to oxidative degradation.
-
-
Troubleshooting Steps:
-
Temperature Control: Use an oil bath for precise temperature control and avoid aggressive, direct heating with a mantle.
-
Base Stoichiometry: Do not use a large excess of base. Stick to 1-1.5 equivalents of a moderate base like K₂CO₃.
-
Solvent Purity: Always use freshly distilled or inhibitor-free, high-purity solvents.
-
Purification: A significant color change often means the product is very impure. You may need to perform column chromatography followed by recrystallization to obtain a pure product. Activated charcoal (decolorizing carbon) can be used during the recrystallization step to remove colored impurities, but use it sparingly as it can also adsorb your product.
-
Section 3: FAQs - Synthesis and Handling Best Practices
Q1: What is the recommended grade for starting materials and solvents? For reproducible results, it is highly recommended to use starting materials (1-benzylisatin, thiosemicarbazide) with ≥98% purity. Solvents should be at least ACS grade, and solvents prone to peroxide formation (like dioxane) should be freshly opened or tested for peroxides before use.
Q2: What is the most effective method for monitoring reaction progress? Thin Layer Chromatography (TLC) is the most efficient method. Use a mobile phase like 30-50% ethyl acetate in hexanes. You should be able to clearly resolve the starting 1-benzylisatin (Rf ~0.7-0.8, colored), the intermediate thiosemicarbazone (Rf ~0.4-0.5), and the final product (Rf ~0.5-0.6, often UV active and may stain with permanganate). The reaction is complete when the 1-benzylisatin spot is completely consumed.
Q3: Can you provide a reliable protocol for recrystallization? Certainly. A robust recrystallization is your best tool for achieving high purity.
Experimental Protocol: Recrystallization
-
Solvent Screening: Identify a single solvent or solvent pair where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or an ethanol/water mixture are often good starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. If the solution is highly colored, this is the point to add a small amount of activated charcoal.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q4: How should I store the final product to prevent degradation? Due to the thiol group's susceptibility to oxidation, the final product should be stored in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen). Store at a low temperature (0-4 °C) and away from light to ensure long-term stability.
Section 4: Analytical Protocols for Purity Assessment
A multi-pronged approach is necessary to confirm the purity of your final product.
| Technique | Purpose | Expected Result / Key Observation |
| TLC | Quick purity check & reaction monitoring | A single, well-defined spot. Absence of starting material spots. |
| HPLC | Quantitative purity assessment | A major peak corresponding to the product with purity >98%. |
| ¹H NMR | Structural confirmation & solvent check | Correct chemical shifts, integration values, and splitting patterns for all 12 protons. Absence of grease or solvent peaks. |
| Mass Spec (MS) | Molecular weight confirmation | A strong peak for the molecular ion [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass (292.36 g/mol ).[3] |
| Melting Point | Purity indicator | A sharp melting point range (e.g., 1-2 °C range) consistent with literature values. Impurities broaden and depress the melting point. |
Section 5: Visualizing Impurity Pathways
The following diagram illustrates the desired reaction pathway versus common impurity-forming side reactions.
Caption: Key decision points leading to the desired product or common impurities.
References
-
ResearchGate. (n.d.). Convenient Synthesis 5 H -[1][3][4]Triazine[ 5, 6- b ]indole- 3 -thiol Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-benzyl-5H-[1][3][4]triazino[5,6-b]indole-3-thiol. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-BENZYLINDLE. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | C16H12N4S | CID 695347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
structure-activity relationship (SAR) of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol Analogs
Introduction: The Triazinoindole Scaffold in Drug Discovery
The 5H-triazino[5,6-b]indole system represents a class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry. This rigid, planar scaffold is a key pharmacophore found in molecules with a wide array of biological activities, including antiviral, antimicrobial, and antiprotozoal properties.[1][2][3] The addition of a benzyl group at the N-5 position and a thiol group at the C-3 position creates the 5-benzyl-5H-triazino[5,6-b]indole-3-thiol core, a versatile template for developing novel therapeutic agents.[4] The thiol group, in particular, serves as a convenient chemical handle for introducing diverse functionalities, allowing for the fine-tuning of the molecule's pharmacological profile.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect the molecule to understand how modifications at key positions influence biological outcomes, comparing the performance of various analogs with supporting experimental data. The insights presented are intended for researchers, scientists, and drug development professionals seeking to rationally design more potent and selective agents based on this promising scaffold.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol analogs can be systematically understood by examining three primary regions of the molecule: the N-5 benzyl substituent, the C-3 thiol side chain, and the core triazinoindole ring system.
Influence of the N-5 Benzyl Group Substituents
The benzyl group at the N-5 position plays a crucial role in anchoring the molecule within the binding sites of its biological targets. Modifications to the phenyl ring of this group can significantly alter potency and selectivity through electronic and steric effects.
Studies on related triazine derivatives have shown that the nature and position of substituents on an aromatic ring are critical for activity. For instance, in a series of 1,2,4-triazolo[1,5-a][1][5][6]triazine analogs, various substituents at the meta- and/or para-positions of a 2-phenyl or 2-benzyl ring led to a range of inhibitory activities against thymidine phosphorylase.[7] While direct SAR studies on the N-5 benzyl group of the specific 5-benzyl-5H-triazino[5,6-b]indole-3-thiol scaffold are less detailed in the provided literature, principles from analogous series are highly informative. For example, in a series of acyl thiotriazinoindoles, a p-CH3 substituent on a phenyl ring resulted in the most active compound against α-amylase, suggesting that electron-donating groups can be favorable for certain targets.[8] Conversely, for α-glucosidase inhibition, polar and electron-withdrawing groups on phenyl rings were found to have a strong positive influence on the potency of triazinoindole-bearing thiosemicarbazide analogs.[6]
Modifications at the C-3 Thiol Position
The C-3 thiol group is the most extensively studied position for modification. Its nucleophilic nature allows for facile derivatization to produce thioethers, thioesters, and other conjugates, profoundly impacting the compound's biological profile.
-
Acyl and Alkyl Thioethers: The synthesis of N-Aryl-2-(5H-[5][8][9]triazino[5,6-b]indol-3-ylsulfanyl)acetamides involves alkylating the thiol group.[3] This transformation often leads to compounds with significant antimicrobial, antidepressant, and anticonvulsant activities.[3] In a separate study, a library of acyl thiotriazinoindoles was synthesized by reacting the thiol precursor with differently substituted phenacyl bromides.[5][8] This work demonstrated that the electronic properties of the substituents on the acyl moiety were key determinants of activity. For instance, a compound bearing a para-cyano group on the phenacyl ring showed the most potent activity against urease and α-glucosidase, while another with a bromo substituent exhibited the strongest antibacterial effects.[5][8] This highlights that electron-withdrawing groups on moieties attached to the thiol can enhance potency.
-
Linkage to Other Heterocycles: A highly effective strategy has been to use the thiol group as a linker to attach other heterocyclic systems. A series of compounds where the triazinoindole scaffold was connected to either a 1,3,5-triazine or a pyrimidine ring via the C-3 sulfur atom were synthesized and evaluated as antileishmanial agents.[2] The results clearly showed that the triazine-linked hybrids were more potent than their pyrimidine counterparts, indicating that the nature of the linked heterocycle is a critical determinant of activity.[10] The most active compound from this series was a triazine derivative that was 20-fold more selective than the standard drug pentamidine.[2]
The Triazino[5,6-b]indole Core
The core heterocyclic system is fundamental to the molecule's activity, providing a rigid framework for the presentation of pharmacophoric elements. While fewer modifications are reported for the core itself in the context of 5-benzyl analogs, related studies offer valuable insights. For example, the introduction of a trifluoromethyl group at the 6-position of the indole ring in other 1,2,4-triazino[5,6b]indole derivatives was shown to increase in vitro antimalarial activity compared to unsubstituted analogs.[1] This suggests that substitution on the indole portion of the scaffold is a viable strategy for enhancing potency.
Comparative Performance of Analogs: A Data-Driven Overview
To provide an objective comparison, the following table summarizes the biological activities of key analogs discussed in the literature. This data facilitates a direct assessment of how specific structural modifications translate to performance against various biological targets.
| Compound ID (Reference) | Core Scaffold Modification | R-Group on Attached Phenyl Ring | Biological Target | Activity (IC₅₀ in µM) |
| 5h [5] | Acyl Thiotriazinoindole | p-CN | Urease | 29.7 ± 0.8 |
| 5h [5] | Acyl Thiotriazinoindole | p-CN | α-Glucosidase | 20.5 ± 0.5 |
| 5g [8] | Acyl Thiotriazinoindole | p-CH₃ | α-Amylase | 90.3 ± 1.1 |
| 5d [8] | Acyl Thiotriazinoindole | Not specified, bromo sub. | Antibacterial | Most Potent in Series |
| 1 [6] | Triazinoindole-thiosemicarbazide | Not specified | α-Glucosidase | 1.30 ± 0.05 |
| 23 [6] | Triazinoindole-thiosemicarbazide | Not specified | α-Glucosidase | 1.30 ± 0.01 |
| Acarbose (Standard) [6] | - | - | α-Glucosidase | 38.60 ± 0.20 |
| Compound 5 [2] | Thio-linked 1,3,5-triazine | Not applicable | Leishmania donovani | Most Active in Series |
Experimental Methodologies: Synthesis and Biological Evaluation
Protocol 1: General Synthesis of Acyl Thiotriazinoindole Analogs
This protocol is based on the multi-step synthesis starting from Isatin, a common and economical starting material.[5][8]
Step 1: Nitration of Isatin
-
To a stirred solution of Isatin in concentrated sulfuric acid at 0°C, add potassium nitrate portion-wise.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain the nitrated Isatin.
Step 2: N-Alkylation
-
Suspend the nitrated Isatin in a suitable solvent like DMF.
-
Add a base such as potassium carbonate, followed by the desired alkyl halide (e.g., pentyl bromide).
-
Stir the mixture at room temperature overnight.
-
Pour into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the N-alkylated product.
Step 3: Formation of Thiosemicarbazone
-
Dissolve the N-alkylated product in ethanol.
-
Add an equimolar amount of thiosemicarbazide.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, filter the precipitated thiosemicarbazone, and wash with cold ethanol.
Step 4: Cyclization to Thiotriazinoindole
-
Suspend the thiosemicarbazone derivative in water.
-
Add a base, such as 8% potassium carbonate solution.
-
Reflux the mixture for 8-10 hours until the reaction is complete (monitored by TLC).
-
Cool the solution and acidify with a dilute acid (e.g., acetic acid) to precipitate the product.
-
Filter, wash with water, and dry to obtain the 5-alkyl-5H-triazino[5,6-b]indole-3-thiol core.
Step 5: Final Derivatization
-
Dissolve the thiotriazinoindole core in a solvent like DMF.
-
Add a base (e.g., potassium carbonate) and stir for 30 minutes.
-
Add the desired substituted phenacyl bromide.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the mixture into ice water to precipitate the final acyl thiotriazinoindole analog.
-
Filter, wash, and purify by recrystallization or column chromatography.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is a standard colorimetric assay used to evaluate the inhibitory potential of the synthesized compounds.[6]
-
Prepare a 100 µL reaction mixture containing 70 µL of phosphate buffer (50 mM, pH 6.8), 10 µL of the test compound solution (in DMSO), and 10 µL of α-glucosidase enzyme solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.
-
Continue incubation at 37°C for another 30 minutes.
-
Stop the reaction by adding 90 µL of sodium carbonate solution (0.2 M).
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
Use acarbose as a positive control and a reaction mixture without the test compound as a negative control.
-
Calculate the percentage inhibition and determine the IC₅₀ value by plotting inhibition versus compound concentration.
Visualizing Workflows and Relationships
Diagrams are essential for visualizing complex chemical syntheses and summarizing structure-activity relationships.
Caption: General synthetic workflow for triazinoindole analogs.
Caption: Summary of key SAR points for the triazinoindole scaffold.
Conclusion and Future Directions
The 5-benzyl-5H-triazino[5,6-b]indole-3-thiol scaffold is a highly tractable template for the development of novel bioactive compounds. The structure-activity relationship is significantly influenced by substituents at two key positions. Modifications at the C-3 thiol, particularly through acylation or linkage to other heterocyclic rings like 1,3,5-triazine, have proven to be a fruitful strategy for generating potent enzyme inhibitors and antimicrobial agents. The electronic nature of the substituents introduced plays a critical role, with electron-withdrawing groups often enhancing potency. Similarly, substitutions on the N-5 benzyl ring can modulate activity, although the optimal substitution pattern appears to be highly dependent on the specific biological target.
Future research should focus on a more systematic exploration of the substitution patterns on the N-5 benzyl ring to build a more comprehensive SAR for different target classes. Furthermore, expanding the library of heterocyclic systems linked to the C-3 thiol position could yield compounds with novel mechanisms of action or improved selectivity profiles. Combining optimized substitutions at both the N-5 and C-3 positions, guided by the principles outlined in this guide, holds significant promise for the discovery of next-generation therapeutics.[5]
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Validating the In Vitro Efficacy of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol: A Comparative Guide
The discovery and validation of novel therapeutic agents are the cornerstones of modern drug development. The 5H-[1][2][3]triazino[5,6-b]indole scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antileishmanial, and antimicrobial properties.[1][4][5] This guide provides a comprehensive framework for the in vitro validation of a specific derivative, 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, with a focus on its potential as an anticancer agent, drawing upon the established activities of structurally related compounds.
Introduction to the 5H-[1][2][3]triazino[5,6-b]indole Scaffold
The triazinoindole core is a heterocyclic ring system that has garnered significant attention in medicinal chemistry. Studies on various derivatives have revealed potent biological activities. For instance, certain derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, with some acting as iron chelators and inducing apoptosis through the mitochondrial pathway.[1] Other analogs have shown efficacy against parasites like Leishmania donovani and various bacterial strains.[4][5] Given these precedents, 5-benzyl-5H-triazino[5,6-b]indole-3-thiol is a compelling candidate for in vitro evaluation to elucidate its specific biological functions and therapeutic potential.
A Proposed Workflow for In Vitro Validation
The initial stages of drug discovery rely on robust and reproducible in vitro assays to determine a compound's biological activity and preliminary safety profile.[2][3] The following workflow is a proposed strategy for the comprehensive in vitro validation of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol.
Caption: A proposed workflow for the in vitro validation of novel compounds.
Experimental Protocols and Data Interpretation
Primary Screening: Cytotoxicity Profiling
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol and a standard anticancer drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Comparative Cytotoxicity
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/A549) |
| 5-benzyl-5H-triazino[5,6-b]indole-3-thiol | Hypothetical 2.5 | Hypothetical 3.1 | Hypothetical 4.2 | Hypothetical 25.0 | 10.0 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 | 5.0 | 6.25 |
Interpretation: A higher selectivity index for 5-benzyl-5H-triazino[5,6-b]indole-3-thiol would suggest greater potency against cancer cells with lower toxicity to normal cells compared to the standard drug.[7]
Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis
Understanding the mechanism by which a compound induces cell death is crucial. Many anticancer agents function by inducing apoptosis (programmed cell death).[1]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat A549 cells with 5-benzyl-5H-triazino[5,6-b]indole-3-thiol at its IC50 concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat A549 cells as described for the apoptosis assay.
-
Cell Fixation and Staining: Harvest the cells, fix them in 70% ethanol, and stain with PI containing RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Potential mechanisms of action for an anticancer compound.
Interpretation: An increase in the apoptotic cell population and an arrest in a specific phase of the cell cycle would provide strong evidence for the compound's mechanism of action.[1]
Comparative Analysis: Western Blotting for Apoptotic Markers
To further validate the apoptotic mechanism, the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspase-3, can be analyzed by Western blotting.[1]
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat A549 cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation: Comparative Protein Expression
| Protein | Untreated Control | 5-benzyl-5H-triazino[5,6-b]indole-3-thiol | Doxorubicin |
| Bcl-2 (Anti-apoptotic) | 1.0 | Hypothetical 0.4 | 0.3 |
| Bax (Pro-apoptotic) | 1.0 | Hypothetical 2.5 | 3.0 |
| Cleaved Caspase-3 | 1.0 | Hypothetical 4.0 | 5.2 |
Interpretation: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and cleaved caspase-3 would confirm the induction of apoptosis via the intrinsic pathway.[1]
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the in vitro validation of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol as a potential anticancer agent. The proposed experiments, from initial cytotoxicity screening to mechanistic studies, provide a comprehensive framework for characterizing its biological activity. Positive results from these in vitro assays would warrant further investigation, including in vivo efficacy and toxicity studies, to fully assess its therapeutic potential. The versatility of the triazinoindole scaffold suggests that this compound could also be screened for other biological activities, such as antimicrobial or antiviral effects, using established in vitro protocols.[3][5]
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A Comparative Guide to the Anticancer Activity of Triazino[5,6-b]indoles and Established Chemotherapeutic Agents
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer therapy is one of continuous evolution, driven by the urgent need to overcome the limitations of conventional treatments, such as drug resistance and off-target toxicity. Within this dynamic field, the exploration of novel heterocyclic compounds has emerged as a particularly fruitful avenue of research. Among these, the triazino[5,6-b]indole scaffold has garnered significant attention as a "privileged structure" due to its potent and diverse biological activities.[1][2] This guide provides a comprehensive comparison between this emerging class of compounds and established anticancer drugs, grounded in experimental data and mechanistic insights. We will dissect their mechanisms of action, compare their cytotoxic efficacy, and provide detailed, validated protocols for their evaluation, offering researchers a critical resource for navigating this promising area of drug discovery.
Section 1: The Molecular Architects: A Structural Overview
The fundamental difference between triazino[5,6-b]indoles and established drugs lies in their core chemical structures, which dictate their biological targets and mechanisms of action.
-
Triazino[5,6-b]indoles: This class is characterized by a fused heterocyclic system comprising an indole ring and a 1,2,4-triazine ring. The versatility of this scaffold allows for extensive synthetic modification at various positions, leading to a diverse library of derivatives with distinct pharmacological profiles.[3][4][5][6] This chemical tractability is a key advantage in optimizing for potency and selectivity.
-
Established Anticancer Drugs: These agents are typically categorized by their broad mechanisms of action and chemical class.[7][8] Key examples include:
-
Alkylating Agents (e.g., Cisplatin, Cyclophosphamide): These drugs form covalent bonds with DNA, inducing damage and preventing cell replication.[9]
-
Antimetabolites (e.g., 5-Fluorouracil, Methotrexate): They mimic endogenous molecules, thereby disrupting the synthesis of DNA and RNA.[7]
-
Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide): These agents interfere with topoisomerase enzymes, which are critical for managing DNA topology, leading to catastrophic DNA strand breaks.[10]
-
Microtubule Inhibitors (e.g., Paclitaxel, Vinca Alkaloids): They disrupt the dynamics of microtubule formation, which is essential for mitotic spindle assembly and cell division.[11]
-
Section 2: Mechanisms of Action: A Tale of Different Strategies
While the ultimate goal of both novel and established agents is to eliminate cancer cells, their upstream strategies can differ significantly.
The Multifaceted Approach of Triazino[5,6-b]indoles
Recent studies have revealed that triazino[5,6-b]indole derivatives employ several sophisticated mechanisms to exert their anticancer effects, often converging on the induction of programmed cell death (apoptosis) and cell cycle arrest.
-
Iron Chelation: A Novel Vulnerability: Cancer cells exhibit an increased demand for iron compared to healthy cells, a phenomenon known as iron addiction. Certain triazino[5,6-b]indole derivatives have been ingeniously designed to exploit this dependency. For instance, the compound designated '3k' was found to selectively bind ferrous ions (Fe²⁺), effectively starving cancer cells of this essential metal.[12][13] This disruption of iron homeostasis is a distinct mechanism not commonly associated with classical chemotherapeutics.
-
Induction of Apoptosis via the Mitochondrial Pathway: A common downstream effect of triazino[5,6-b]indole activity is the initiation of apoptosis. Experimental evidence demonstrates that these compounds can modulate the expression of key regulatory proteins in the Bcl-2 family.[14] They cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[12][13] This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell.[12][14]
-
Cell Cycle Arrest: By disrupting cellular processes, triazino[5,6-b]indoles can halt the progression of the cell cycle, preventing cancer cell proliferation. Depending on the specific derivative and cell line, this arrest has been observed at the G1 phase[12][13] or the G2/M phase.[14][15] This provides time for apoptotic mechanisms to take effect.
-
Targeted Kinase Inhibition: Some derivatives have been specifically designed to inhibit key signaling pathways that drive cancer growth, such as the PI3K/Akt/mTOR pathway or to act as dual inhibitors of EGFR and CDK2.[13][16][17] This targeted approach promises greater precision and potentially fewer side effects compared to the broad cytotoxicity of older drugs.
Caption: Proposed mechanism of a triazino[5,6-b]indole derivative.
The Direct Assault of Established Drugs
In contrast, many established drugs act via more direct, albeit less specific, cytotoxic mechanisms.[7][18]
-
DNA Damage: Alkylating agents and platinum-based drugs directly damage the DNA double helix, making replication and transcription impossible.[7]
-
Metabolic Disruption: Antimetabolites are structurally similar to essential metabolites and competitively inhibit enzymes involved in nucleotide synthesis.[9]
-
Enzymatic Poisoning: Topoisomerase inhibitors trap the enzyme-DNA complex, converting a vital cellular tool into a potent DNA-damaging agent.[10]
This fundamental difference in approach—subverting cellular processes versus direct damage—underpins the potential for triazino[5,6-b]indoles to be effective against tumors resistant to conventional therapies.
Section 3: Comparative Anticancer Efficacy: A Quantitative Look
The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells, typically quantified by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The table below summarizes reported data for a promising triazino[5,6-b]indole derivative against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Lower Cytotoxicity (Normal Cells) | Reference |
| Compound 3k | A549 (Lung) | 0.59 | Yes (vs. HEK293) | [12][13] |
| MCF-7 (Breast) | 0.86 | Yes (vs. HEK293) | [12][13] | |
| Hela (Cervical) | 1.31 | Yes (vs. HEK293) | [12][13] | |
| HepG-2 (Liver) | 0.92 | Yes (vs. HEK293) | [12][13] | |
| Compound 4o | MCF-7 (Breast) | 2.02 | Not Reported | [13] |
| Compound 16 | HepG2 (Liver) | 3.82 µg/mL | Not Reported | [4] |
| HCT-116 (Colon) | 4.73 µg/mL | Not Reported | [4] | |
| MCF-7 (Breast) | 6.52 µg/mL | Not Reported | [4] |
Analysis: The data reveals that specific triazino[5,6-b]indole derivatives, such as compound 3k, exhibit potent anticancer activity with IC₅₀ values in the sub-micromolar to low micromolar range across multiple cancer types.[12][13] This level of potency is comparable to many clinically used chemotherapeutic agents. Critically, compound 3k also demonstrated lower cytotoxicity against non-cancerous HEK293 cells, suggesting a favorable therapeutic window—a key attribute for minimizing side effects.[12][13] While direct, head-to-head comparisons in the same study are ideal, these results position the triazino[5,6-b]indole scaffold as a highly promising starting point for the development of new anticancer drugs.
Section 4: Validated Experimental Protocols for Comparative Assessment
To ensure scientific rigor and reproducibility, the comparison of novel compounds against established drugs must be conducted using standardized and well-validated methodologies. Here, we detail the core experimental protocols for assessing anticancer activity.
Protocol 1: Cell Viability Assessment via MTT Assay
Causality: The MTT assay is a foundational colorimetric method for assessing cell viability.[19] It relies on the principle that metabolically active, living cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[20] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a drug's cytotoxic effect.[21]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[22]
-
Drug Treatment: Prepare serial dilutions of the triazino[5,6-b]indole derivatives and the chosen established drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified duration (e.g., 48 or 72 hours).[23]
-
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will metabolize the MTT, forming visible purple crystals.[22]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value.
Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
Causality: This flow cytometry-based assay provides a more nuanced view of cell death than a simple viability assay. It distinguishes between different stages of cell death. During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these early apoptotic cells.[25] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic or necrotic cells. This dual staining allows for the precise quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method to maintain membrane integrity.[26]
-
Washing: Wash the cells with cold PBS to remove any residual medium.[24]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[24]
-
Staining: Add Annexin V-FITC and PI solution to the cell suspension.[26]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark to allow for binding.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Causality: This method quantifies the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[27] It is based on the principle that the amount of DNA in a cell doubles as it progresses from the G1 to the G2/M phase.[27] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[28] By analyzing a population of cells with flow cytometry, one can generate a histogram that reveals the percentage of cells in each phase, identifying any drug-induced cell cycle arrest.[29]
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells with the test compounds for the desired time period.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their DNA. Incubate on ice for at least two hours.[28]
-
RNase Treatment: Wash the fixed cells and resuspend them in a staining buffer containing RNase A. This step is crucial because PI can also bind to double-stranded RNA, and its removal ensures DNA-specific staining.[28]
-
PI Staining: Add PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity on a linear scale.[30]
-
Data Modeling: Analyze the resulting DNA content histogram using cell cycle analysis software to deconvolute the G0/G1, S, and G2/M peaks and calculate the percentage of cells in each phase.
Caption: Workflow for cell cycle analysis using PI staining.
Conclusion and Future Outlook
The comparative analysis presented in this guide underscores the significant potential of the triazino[5,6-b]indole scaffold in modern oncology research. These compounds demonstrate potent in vitro anticancer activity, often comparable to established drugs, but through more sophisticated and sometimes novel mechanisms of action, such as iron chelation and the targeted modulation of apoptosis signaling pathways. The observed selectivity for cancer cells over normal cells in some derivatives is particularly encouraging.
While the journey from a promising lead compound to a clinical therapeutic is long and arduous, the evidence strongly supports continued investigation into this class of molecules. Future research must focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties, followed by rigorous in vivo efficacy and safety evaluation in preclinical animal models. The triazino[5,6-b]indoles represent not just another class of cytotoxic agents, but a potential source of smarter, more targeted therapies for the future of cancer treatment.
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Unambiguous Structural Confirmation of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol: A Comparative Guide to 2D NMR Spectroscopy
In the landscape of drug discovery and development, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of success. Molecules like 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, with their complex fused-ring systems, present a significant analytical challenge. While several techniques can provide pieces of the structural puzzle, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a complete and unambiguous picture of molecular connectivity. This guide offers an in-depth comparison of 2D NMR with other analytical methods, supported by a detailed experimental protocol for the structural elucidation of this specific triazinoindole derivative.
The Challenge: Beyond Simple Spectral Interpretation
The molecular formula, C₁₆H₁₂N₄S, and the basic scaffold of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol can be initially assessed by mass spectrometry and 1D NMR. However, these techniques often fall short in definitively establishing the precise arrangement of the constituent atoms. For instance, while ¹H NMR can identify the presence of the benzyl group and aromatic protons, it cannot, on its own, confirm the point of attachment of the benzyl group to the triazinoindole core. Similarly, ¹³C NMR can reveal the number of unique carbon environments but provides no direct evidence of how these carbons are connected.[1] This is where the power of 2D NMR becomes indispensable.
The 2D NMR Approach: A Detailed Experimental Protocol
To elucidate the structure of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, a suite of 2D NMR experiments is employed. Each experiment provides a unique set of correlations that, when combined, act as a self-validating system for the proposed structure.
Step-by-Step Experimental Workflow
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the proton chemical shifts and their multiplicities.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[2]
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3] This is crucial for mapping out the spin systems within the indole and benzyl aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[3][4] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this application. It reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[3][4] These long-range correlations are key to connecting the different fragments of the molecule, such as linking the benzyl group to the triazinoindole core.
-
Causality Behind Experimental Choices
The logic of this experimental sequence is to build the structural picture piece by piece. The 1D spectra provide the fundamental chemical shift information. COSY then connects the protons within individual ring systems. HSQC links these protons to their directly attached carbons, providing fully assigned CH/CH₂/CH₃ units. Finally, HMBC provides the long-range connectivity information that pieces the entire molecular puzzle together, confirming the positions of substituents and the fusion of the heterocyclic rings.
Visualizing the Experimental Workflow
Caption: Key predicted HMBC correlations for structural confirmation.
Comparative Analysis with Other Techniques
While 2D NMR is exceptionally powerful, it's important to understand its advantages and limitations in the context of other available analytical methods.
| Analytical Technique | Information Provided for 5-benzyl-5H-triazino[5,6-b]indole-3-thiol | Advantages | Limitations |
| 2D NMR Spectroscopy | Unambiguous atom connectivity, stereochemistry, and conformation in solution. | Provides a complete structural map; non-destructive. [5] | Requires a relatively pure sample of several milligrams; can be time-consuming. |
| X-ray Crystallography | Precise 3D structure in the solid state, including bond lengths and angles. | Provides the absolute structure; considered the "gold standard" for structural confirmation. [6][7] | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution conformation. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs. [4][8] | High sensitivity (requires very little sample); rapid analysis. | Does not provide direct connectivity information; interpretation of fragmentation can be ambiguous without standards. [3][9] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=N, C=S, aromatic C-H). | Fast and simple; provides a "fingerprint" of the molecule. [4] | Provides limited information on the overall carbon skeleton and connectivity. |
Conclusion: The Definitive Power of 2D NMR
For a molecule as complex as 5-benzyl-5H-triazino[5,6-b]indole-3-thiol, relying on a single analytical technique can lead to structural ambiguity. While mass spectrometry and IR spectroscopy are excellent for initial characterization, they cannot provide the detailed connectivity map required for unequivocal confirmation. X-ray crystallography, though definitive, is contingent on successful crystallization.
2D NMR spectroscopy, through a logical series of experiments like COSY, HSQC, and HMBC, offers a robust and self-validating pathway to the complete structural elucidation in a physiologically relevant solution state. It stands as the most powerful and accessible tool for researchers, scientists, and drug development professionals to confidently confirm the structures of novel and complex heterocyclic compounds, ensuring the integrity and validity of their subsequent research.
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A Senior Application Scientist's Guide to Robust Cross-Validation of Triazinoindole Compound Activity
An objective guide to the cross-validation of biological assay results for triazinoindole compounds, providing supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
Triazinoindole derivatives have emerged as a compelling scaffold in medicinal chemistry, demonstrating significant potential in oncology.[1] Preliminary screenings often reveal promising cytotoxic effects against various cancer cell lines. However, the journey from a primary "hit" to a validated lead compound is fraught with potential misinterpretations. A singular assay, while useful for high-throughput screening, provides a narrow view of a compound's true biological impact. True scientific rigor demands a multi-faceted approach, a cross-validation of results from orthogonal assays to build a cohesive and reliable narrative of a compound's activity.
The Imperative of Cross-Validation: Beyond a Single Data Point
Relying solely on a single assay, such as the popular MTT assay, can be misleading.[2][3] An apparent decrease in metabolic activity might not always equate to cell death; it could reflect a cytostatic effect where cells cease to proliferate but remain viable.[4] Conversely, some compounds may have delayed effects not captured in a short-term assay.[5] Discrepancies between different assay types are not necessarily contradictory; rather, they provide a more nuanced understanding of the compound's biological effects.[5][6] Cross-validation, therefore, is not just about confirming a result but about building a comprehensive profile of a compound's activity.
Our recommended workflow for cross-validating the anticancer activity of triazinoindole compounds is a sequential process of screening, confirmation, and mechanistic investigation.
Caption: A sequential workflow for the cross-validation of anticancer compounds.
Comparative Analysis of Key Biological Assays
Here, we compare three critical assays, each interrogating a different aspect of cellular response to a triazinoindole compound.
| Assay | Principle | Measures | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7] | Metabolic activity, indirect measure of cell viability. | High-throughput, rapid, cost-effective.[8] | Can be confounded by changes in cellular metabolism, may not distinguish between cytostatic and cytotoxic effects.[2][6] |
| Clonogenic Assay | Ability of a single cell to undergo unlimited division to form a colony. | Long-term reproductive viability, "gold standard" for cytotoxicity.[5] | Measures true cell killing, accounts for delayed effects. | Time-consuming (1-3 weeks), lower throughput.[8] |
| Western Blot | Immunodetection of specific proteins separated by size. | Expression and activation of key proteins in a signaling pathway (e.g., apoptosis). | Provides mechanistic insight, confirms molecular targets.[9] | Lower throughput, requires specific antibodies, semi-quantitative without careful normalization. |
Experimental Protocols
MTT Assay for Cell Viability
This assay provides a rapid assessment of a compound's effect on the metabolic activity of a cell population.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the triazinoindole compound for 24-72 hours. Include vehicle-only controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1][10]
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Clonogenic Assay for Cell Survival
This assay directly measures the ability of cells to proliferate and form colonies after treatment, providing a definitive measure of cytotoxicity.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Compound Treatment: Treat the cells with the triazinoindole compound for a specified period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Gently wash the colonies with PBS, fix them with a solution such as 10% neutral buffered formalin, and then stain with 0.5% crystal violet.[6]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of the untreated control.
Western Blot for Apoptosis Markers
This technique allows for the investigation of the molecular mechanism of cell death, specifically apoptosis. Several triazinoindole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[1][7][10]
Protocol:
-
Cell Lysis: Treat cells with the triazinoindole compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest and lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or cleavage.
The Intrinsic Apoptosis Pathway: A Target for Triazinoindoles
Many anticancer agents, including potentially triazinoindole compounds, exert their effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[2][3] The ratio of these proteins determines the cell's fate.
Caption: The intrinsic apoptosis pathway targeted by triazinoindole compounds.
Interpreting the Data: A Cohesive Narrative
The true power of cross-validation lies in the synthesis of data from all assays.
-
Convergent Evidence: If a triazinoindole compound shows a dose-dependent decrease in the MTT assay, a reduction in colony formation in the clonogenic assay, and the appearance of cleaved caspase-3 and cleaved PARP in the Western blot, there is strong, multi-faceted evidence that the compound is a cytotoxic agent that induces apoptosis.
-
Divergent Scenarios & Their Interpretation:
-
MTT effect, but no Clonogenic effect: This suggests the compound may be cytostatic, not cytotoxic. It inhibits metabolic activity and proliferation in the short term, but cells can recover and form colonies once the compound is removed.
-
No significant MTT effect, but potent in Clonogenic assay: The compound might have a delayed cytotoxic mechanism or may not significantly impact mitochondrial dehydrogenase activity. This highlights a limitation of relying solely on metabolic assays.
-
Cytotoxicity observed (MTT & Clonogenic), but no classic apoptosis markers: The triazinoindole compound may be inducing cell death through an alternative pathway, such as necrosis or autophagy. Further investigation with markers for these pathways would be warranted.
-
Conclusion
The evaluation of novel therapeutic candidates like triazinoindole compounds demands a rigorous and multi-pronged approach. By moving beyond a single assay and embracing a cross-validation strategy that integrates measures of metabolic activity, long-term survival, and mechanistic insights, researchers can build a robust and reliable case for a compound's efficacy. This methodical approach not only enhances the confidence in the data but also provides a deeper understanding of the compound's biological activity, ultimately accelerating the path toward the development of new and effective cancer therapies.
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A Comparative Guide to the Synthetic Efficiency of Routes to 5H-triazino[5,6-b]indole-3-thiols
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 5H-triazino[5,6-b]indole Scaffold
The 5H-triazino[5,6-b]indole heterocyclic system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These compounds have shown promise as antiviral, anticancer, and antileishmanial agents.[1] The thiol-substituted variant, 5H-triazino[5,6-b]indole-3-thiol, is a particularly crucial intermediate, offering a reactive handle for the synthesis of diverse compound libraries through S-alkylation and other modifications. Given its importance, the development of efficient and scalable synthetic routes to this core structure is of paramount importance to the drug discovery and development pipeline.
This guide provides a comprehensive benchmark of two prominent synthetic strategies for the preparation of 5H-triazino[5,6-b]indole-3-thiols, starting from readily available isatin precursors. We will delve into the mechanistic underpinnings of each approach, present detailed, side-by-side experimental protocols, and offer a critical evaluation of their respective efficiencies based on key performance indicators such as reaction time, yield, and energy input.
Synthetic Strategies: A Head-to-Head Comparison
The most prevalent and well-documented pathway to 5H-triazino[5,6-b]indole-3-thiols involves a two-step sequence: the formation of an isatin-3-thiosemicarbazone intermediate, followed by a base-mediated intramolecular cyclization. In this guide, we will compare the classical thermal approach to this cyclization with a modern, microwave-assisted protocol.
Route 1: The Classical Thermal Cyclization of Isatin-3-Thiosemicarbazone
This conventional method relies on the thermal activation of the cyclization of pre-synthesized isatin-3-thiosemicarbazone in the presence of a base. The choice of base and solvent is critical to the success of this reaction, with potassium carbonate in dioxane being a commonly employed system.[2]
Causality of Experimental Choices:
-
Isatin and Thiosemicarbazide: Isatin serves as the indole backbone, and its reaction with thiosemicarbazide provides the necessary linear precursor with the triazine and thiol functionalities in nascent form.
-
Potassium Carbonate: A mild inorganic base is required to deprotonate the acidic N-H protons of the thiosemicarbazone, facilitating the nucleophilic attack of the nitrogen onto the carbonyl carbon of the isatin moiety, thereby initiating cyclization.
-
Dioxane: A high-boiling aprotic solvent is chosen to ensure the reaction can be conducted at a sufficiently high temperature to overcome the activation energy barrier for the cyclization, while also effectively solubilizing the reactants.
Experimental Protocol:
Step 1: Synthesis of Isatin-3-thiosemicarbazone
-
A solution of isatin (1.47 g, 10 mmol) in ethanol (50 mL) is heated to reflux.
-
To this, a solution of thiosemicarbazide (0.91 g, 10 mmol) in water (20 mL) is added dropwise.
-
The reaction mixture is refluxed for 1 hour, during which a yellow precipitate forms.
-
The mixture is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford isatin-3-thiosemicarbazone.
Step 2: Cyclization to 5H-triazino[5,6-b]indole-3-thiol
-
A suspension of isatin-3-thiosemicarbazone (2.20 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in dioxane (100 mL) is refluxed with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 8-12 hours), the reaction mixture is cooled to room temperature and poured into ice-cold water (200 mL).
-
The resulting mixture is acidified with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield pure 5H-triazino[5,6-b]indole-3-thiol.
Route 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields.[3] This approach significantly reduces the reaction time for both the formation of the thiosemicarbazone and its subsequent cyclization.[4]
Causality of Experimental Choices:
-
Microwave Irradiation: The use of microwave energy allows for rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate compared to conventional heating. This is due to the direct interaction of the microwave radiation with the polar molecules in the reaction mixture.
-
Solvent-Free or Minimal Solvent Conditions: Microwave synthesis can often be performed under solvent-free or minimal solvent conditions, which aligns with the principles of green chemistry by reducing waste.
Experimental Protocol:
Step 1 & 2: One-Pot Microwave-Assisted Synthesis of 5H-triazino[5,6-b]indole-3-thiol
-
Isatin (1.47 g, 10 mmol), thiosemicarbazide (0.91 g, 10 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol) are intimately mixed in a microwave-safe reaction vessel.
-
A few drops of N,N-dimethylformamide (DMF) are added as a high-boiling solvent to facilitate heat transfer.
-
The vessel is sealed and subjected to microwave irradiation at a controlled temperature of 150°C for a short duration (typically 5-15 minutes).
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The solid residue is treated with water (50 mL) and acidified with dilute hydrochloric acid to a pH of 5-6.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the final product.
Data Presentation: A Comparative Analysis
| Parameter | Route 1: Classical Thermal Synthesis | Route 2: Microwave-Assisted Synthesis |
| Reaction Time | 8 - 12 hours (for cyclization) | 5 - 15 minutes (one-pot) |
| Overall Yield | 75 - 85% | 85 - 95% |
| Energy Consumption | High (prolonged heating) | Low (short irradiation time) |
| Solvent Usage | High (Dioxane) | Minimal (few drops of DMF) |
| Work-up Procedure | Multi-step, requires solvent removal | Simplified, direct precipitation |
| Scalability | Readily scalable with appropriate equipment | Scalability may require specialized microwave reactors |
Visualizing the Workflows
Caption: Comparative workflow of classical vs. microwave synthesis.
Caption: General reaction pathway to the target molecule.
Senior Application Scientist's Recommendation
For researchers and laboratories focused on rapid lead generation, library synthesis, and process optimization, the microwave-assisted synthesis (Route 2) is unequivocally the superior method. The dramatic reduction in reaction time, coupled with higher yields and a more environmentally benign profile due to minimal solvent use, makes it an exceptionally efficient and modern approach. The ease of the one-pot procedure also minimizes handling and potential for product loss between steps.
While the classical thermal method (Route 1) is a robust and well-established procedure that can be readily scaled up without the need for specialized equipment, its lengthy reaction times and reliance on larger volumes of organic solvents are significant drawbacks in the context of high-throughput synthesis and green chemistry principles. However, for large-scale production where investment in specialized microwave reactors may be a limiting factor, this traditional route remains a viable, albeit less efficient, option.
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Microwave Irradiation for Accelerating Each Step for the Synthesis of 1,2,4-Triazino[5,6-b]indole-3-thiols and Their Derivatives from Isatin and 5-Chloroisatin. ResearchGate. Available at: [Link]
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Convenient Synthesis 5 H -[2][5]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available at: [Link]
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STUDIES ON THE SYNTHESIS AND CHARACTERISATION OF SULPHONES DERIVED FROM ISATIN, TRIAZOLOINDOLE AND INDOPHENAZINES. TCI Journals. Available at: [Link]
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A FACILE AND EFFICIENT ULTRASOUND-ASSISTED SYNTHESIS OF 1,3,5-TRIS-ARYLHEXAHYDRO-1,3,5-TRIAZINE THROUGH MANNICH REACTION. HETEROCYCLES. Available at: [Link]
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Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Lopatik. Available at: [Link]
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Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. PubMed. Available at: [Link]
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Royal Society of Chemistry. Available at: [Link]
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Design, synthesis and biological evaluation of 5H-[4][2][5]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-benzyl-5H-triazino[5,6-b]indole-3-thiol
A Guide to the Safe and Compliant Disposal of 5-benzyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol
This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-benzyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol (CAS No. 36047-60-6). As a complex heterocyclic compound containing both nitrogen and sulfur, its handling and disposal require a rigorous approach to ensure personnel safety and environmental protection.[4][5] This guide is designed for researchers and laboratory professionals, grounding every recommendation in established safety standards and regulatory frameworks to foster a culture of proactive safety.[6]
Hazard Assessment and Regulatory Framework
Proper disposal begins with a thorough understanding of the compound's potential hazards and the regulations that govern chemical waste.
Inferred Hazard Profile
A specific Safety Data Sheet (SDS) for 5-benzyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol may not be readily available. However, an analysis of its chemical structure allows us to infer potential hazards based on analogous compounds:
-
Nitrogen-Containing Heterocycles: This class of compounds is prevalent in pharmaceuticals and biologically active molecules due to their ability to interact with biological systems.[7][8] In the absence of specific toxicological data, any novel nitrogen heterocycle should be treated as potentially toxic.
-
Thiol (-SH) Group: The presence of sulfur, particularly as a thiol, presents an environmental concern. Oxidation of sulfur-containing compounds can lead to the formation of sulfur oxides and subsequent acidification of soil and water.[9]
-
Triazine Derivatives: Related triazine compounds have been shown to be harmful if swallowed or inhaled and may pose long-term risks to aquatic life.
Governing Regulations
In the United States, the management of hazardous chemical waste is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the entire lifecycle of hazardous waste, from generation to final disposal—a concept known as "cradle-to-grave" management.[10][11] All generators of hazardous waste are responsible for correctly identifying and overseeing the ultimate fate of their waste.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[3][12] This plan must outline procedures for safe handling, storage, and disposal of hazardous chemicals to protect laboratory workers.[12][13]
Standard Operating Procedure for Disposal
The following step-by-step protocol provides a clear workflow for the safe collection and disposal of 5-benzyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the following standard laboratory PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A flame-resistant lab coat.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation.[13]
Step 2: Segregate the Waste Stream
Proper segregation is critical to prevent dangerous chemical reactions.[1]
-
Do NOT mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases.
-
Collect all waste containing this compound—including residual amounts in containers, contaminated materials (like weigh boats or wipes), and solutions—in a dedicated waste container.
Step 3: Use a Compatible and Secure Waste Container
The choice of container is crucial for safe storage and transport.[2]
-
Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug or bottle.
-
Condition: The container must be in good condition, free from cracks or leaks.[2]
-
Closure: The container must have a tight-fitting, screw-on cap to prevent leaks and spills.[14] It should remain closed at all times unless waste is actively being added.[14]
Step 4: Label the Container Correctly
Clear and accurate labeling is a regulatory requirement and essential for safety.[1][14] The label must include:
-
The words "Hazardous Waste."
-
Full Chemical Name: 5-benzyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol
-
CAS Number: 36047-60-6
-
Hazard Identification: "Toxic," "Environmental Hazard."
Step 5: Store Waste in a Designated Area
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that meets regulatory standards.[14]
-
The storage area should be secure and away from heat, open flames, or electrical sources.[1]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain any potential leaks.
Disposal Workflow Diagram
Caption: Disposal workflow for 5-benzyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol.
Step 6: Arrange for Final Disposal
Hazardous waste must be treated and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for the collection of the waste container.
-
The EHS office will manage the creation of a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[2][15]
-
The most appropriate disposal method for this type of compound is high-temperature incineration , which ensures the complete destruction of the organic molecule, converting it into less harmful gases and ash.[1]
Decontamination and Spill Management
Accidents can happen, and a clear plan is essential for a safe response.
Decontamination of Labware
-
Rinse any contaminated glassware (beakers, flasks, etc.) with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.
-
Collect this rinse solvent as hazardous waste in your designated container.
-
After the initial solvent rinse, the glassware can be washed normally with soap and water.
Spill Response
For a small spill within a chemical fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Contain the Spill: Use a universal chemical absorbent pad or material to absorb the spill. For a solid spill, carefully sweep it up. Avoid generating dust.
-
Collect Waste: Place all contaminated absorbent materials and any broken glass into a separate, sealable bag or container. Label it as hazardous waste with the chemical name.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste. Then, clean the area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Summary of Best Practices
The proper disposal of 5-benzyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol is summarized in the table below. Adherence to these guidelines is paramount for ensuring a safe and compliant laboratory environment.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed toxicity and environmental hazard due to N/S heterocyclic structure.[5][9] |
| Container Type | Tightly-sealed, chemically resistant (e.g., HDPE) | Prevents leaks and reactions with the container material.[2][14] |
| Labeling | "Hazardous Waste" + Full Chemical Name + CAS No. + Hazards | Ensures clear identification and compliance with EPA/OSHA regulations.[1][12] |
| On-site Storage | Designated Satellite Accumulation Area with secondary containment | Minimizes risk of spills and unauthorized access.[14] |
| Final Disposal | Transport via licensed hauler to a TSDF for incineration | Ensures complete destruction in an environmentally sound manner.[1][10] |
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Goodway Technologies. (2022). The Complete Beginners Guide to Chemical Disposal. Available from: [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available from: [Link]
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Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]
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Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste. Available from: [Link]
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Personal protective equipment for handling 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Comprehensive Safety and Handling Guide: 5-benzyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
Welcome to your comprehensive guide for the safe handling of 5-benzyl-5H-[1][2]triazino[5,6-b]indole-3-thiol. In our commitment to fostering a culture of safety and excellence in research, this document provides in-depth, actionable intelligence for researchers, scientists, and drug development professionals. Our approach transcends mere procedural checklists, delving into the rationale behind each recommendation to empower you with a deep understanding of the requisite safety measures.
This guide is structured to provide a holistic safety framework, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. For 5-benzyl-5H-[1][2]triazino[5,6-b]indole-3-thiol, we must consider the following:
-
Irritation: Chemical suppliers have classified this compound as an irritant.[1] Direct contact with the skin or eyes is likely to cause irritation.
-
Respiratory Effects: Inhalation of airborne particles or aerosols may irritate the respiratory tract. Thiol-containing compounds are known for their potent odors, which can cause discomfort even at low concentrations.[5]
-
Potential for Systemic Effects: While specific toxicological data is limited, the biological activity of related triazinoindole derivatives warrants a cautious approach.[7][8][9] Assume the compound may have unknown systemic effects if absorbed.
-
Clastogenicity: Studies on other triazinoindole derivatives have indicated a potential for clastogenicity.[4] This necessitates handling procedures that minimize the risk of exposure.
The following diagram illustrates the logical flow of our risk mitigation strategy:
Caption: Risk assessment and mitigation workflow for handling the target compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling 5-benzyl-5H-[1][2]triazino[5,6-b]indole-3-thiol.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption.[10] Double-gloving is recommended, especially when handling larger quantities or for prolonged periods. |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against accidental splashes and airborne particles.[10][11][12] Standard safety glasses with side shields offer insufficient protection. |
| Body Protection | A long-sleeved laboratory coat | To protect the skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or aerosols.[6][13] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risks.
3.1. Preparation and Weighing
-
Designated Area: All handling of the solid compound should occur within a designated area, such as a chemical fume hood, to contain any airborne particles.
-
Pre-use Checks: Before commencing work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.
3.2. Solution Preparation
-
Solvent Selection: Choose the least volatile and least toxic solvent appropriate for your procedure.
-
Dissolution: Add the solvent to the solid compound slowly and carefully to avoid splashing. Keep the container covered as much as possible during this process.
-
Labeling: Immediately and clearly label all containers with the chemical name, concentration, solvent, and appropriate hazard warnings.
3.3. Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands. Dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if there was no known contact.
The following diagram outlines the key steps in the safe handling workflow:
Caption: A simplified workflow for the safe handling of the target compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[13]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
Spill: For a small spill, carefully clean it up using an appropriate absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.
-
Waste Segregation: All waste contaminated with 5-benzyl-5H-[1][2]triazino[5,6-b]indole-3-thiol, including gloves, disposable labware, and contaminated absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2][14]
-
Container Labeling: The waste container must be labeled with the full chemical name and a description of the contents (e.g., "Solid waste contaminated with...").
-
Disposal Protocol: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[15] Empty containers that held the compound should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[14]
By adhering to the principles and protocols outlined in this guide, you can confidently and safely incorporate 5-benzyl-5H-[1][2]triazino[5,6-b]indole-3-thiol into your research endeavors, contributing to a secure and productive laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
